Product packaging for 2-Bromo-4-ethoxy-1-nitrobenzene(Cat. No.:CAS No. 57279-69-3)

2-Bromo-4-ethoxy-1-nitrobenzene

Cat. No.: B1283775
CAS No.: 57279-69-3
M. Wt: 246.06 g/mol
InChI Key: MQRFWCCICSGULX-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1283775 2-Bromo-4-ethoxy-1-nitrobenzene CAS No. 57279-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRFWCCICSGULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-4-ethoxy-1-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Chemical Identity and Properties

This compound is an aromatic organic compound with the molecular formula C₈H₈BrNO₃.[1][2] Its chemical structure consists of a benzene ring substituted with a nitro group, a bromine atom, and an ethoxy group at positions 1, 2, and 4, respectively.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound[2]
CAS Number57279-69-3[1][2]
Molecular FormulaC₈H₈BrNO₃[1][2]
SMILESCCOC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br[2]
InChIKeyMQRFWCCICSGULX-UHFFFAOYSA-N[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight246.06 g/mol [1][2]
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]
Exact Mass244.96876 Da[2]
Topological Polar Surface Area55.1 Ų[2]

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the nitration and bromination of aromatic compounds. A potential starting material is 4-ethoxyaniline.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Sandmeyer Reaction (Bromination) start 4-Ethoxyaniline step1 React with Acetic Anhydride start->step1 product1 N-(4-ethoxyphenyl)acetamide step1->product1 step2 React with HNO3 / H2SO4 product1->step2 product2 N-(4-ethoxy-2-nitrophenyl)acetamide step2->product2 step3 Acidic or Basic Hydrolysis product2->step3 product3 4-Ethoxy-2-nitroaniline step3->product3 step4a Diazotization with NaNO2 / HBr product3->step4a step4b Reaction with CuBr step4a->step4b product4 This compound step4b->product4 G cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis substance Synthesized Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ir Infrared (IR) Spectroscopy substance->ir ms Mass Spectrometry (MS) substance->ms nmr_analysis Chemical Shifts Coupling Constants Integration nmr->nmr_analysis ir_analysis Functional Group Identification ir->ir_analysis ms_analysis Molecular Ion Peak Fragmentation Pattern ms->ms_analysis elucidation Structure Elucidation and Confirmation nmr_analysis->elucidation ir_analysis->elucidation ms_analysis->elucidation

References

An In-depth Technical Guide to 2-Bromo-4-ethoxy-1-nitrobenzene (CAS No. 57279-69-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-ethoxy-1-nitrobenzene, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, and safety information. A plausible experimental protocol for its synthesis is presented, along with a conceptual workflow illustrating its role as a versatile building block in organic synthesis.

Core Compound Information

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₃. Its chemical structure features a benzene ring substituted with a bromine atom, an ethoxy group, and a nitro group at positions 2, 4, and 1, respectively. This arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below. This information is crucial for its identification, handling, and use in experimental settings.

PropertyValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
CAS Number 57279-69-3
IUPAC Name This compound
XLogP3 2.8
Topological Polar Surface Area 55.1 Ų
Complexity 183

Table 1: Physicochemical Properties of this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.30Triplet (t)3H-O-CH₂-CH₃
4.21Quartet (q)2H-O-CH₂ -CH₃
7.26Doublet of doublets (dd)1HAromatic C-H
8.06Doublet of doublets (dd)1HAromatic C-H
8.30Doublet of doublets (dd)1HAromatic C-H

Table 2: ¹H NMR Spectroscopic Data for this compound. [1][2][3][4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes a potential electrophilic aromatic substitution reaction to introduce a bromine atom onto the 4-ethoxynitrobenzene ring.

Materials:

  • 4-Ethoxynitrobenzene

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxynitrobenzene in dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0°C.

  • In a separate container, dissolve N-Bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The presence of the bromo and nitro functional groups allows for a variety of subsequent chemical transformations. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Below is a conceptual workflow illustrating the potential synthetic utility of this compound.

G A 2-Bromo-4-ethoxy- 1-nitrobenzene B Suzuki Coupling (Pd catalyst, Base) A->B D Reduction (e.g., Fe/HCl, H₂/Pd) A->D C Arylated Product B->C H Further Functionalization C->H E 2-Bromo-4-ethoxyaniline D->E F Amide Coupling E->F G Bioactive Amide Derivative F->G I Complex Target Molecule H->I

Caption: Synthetic pathways from this compound.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This technical guide serves as a foundational resource for professionals working with this compound. While it provides key data and a plausible synthetic protocol, researchers should always consult multiple sources and adhere to all relevant safety guidelines when handling this chemical.

References

Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for 2-Bromo-4-ethoxy-1-nitrobenzene, a valuable intermediate in the development of novel therapeutics and functional materials. This document details a feasible two-step synthetic pathway, including in-depth experimental protocols and quantitative data to support reproducibility and scalability in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 1-ethoxy-4-nitrobenzene, via a Williamson ether synthesis. The subsequent step is the regioselective bromination of this intermediate to yield the final product. The ethoxy group of the precursor directs the electrophilic substitution to the ortho position, facilitated by the deactivating, meta-directing effect of the nitro group.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination 4-Nitrophenol 4-Nitrophenol 1-ethoxy-4-nitrobenzene 1-ethoxy-4-nitrobenzene 4-Nitrophenol->1-ethoxy-4-nitrobenzene NaOH, H2O Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->1-ethoxy-4-nitrobenzene This compound This compound 1-ethoxy-4-nitrobenzene->this compound Br2, H2SO4, Ag2SO4 Bromine Bromine

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-ethoxy-4-nitrobenzene

This procedure is adapted from the Williamson ether synthesis methodology.[1]

Materials:

  • 4-Nitrophenol

  • Ethyl iodide

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenol in an 8% (w/w) aqueous sodium hydroxide solution.

  • To this solution, add ethyl iodide.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product, 1-ethoxy-4-nitrobenzene, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1-ethoxy-4-nitrobenzene.

Step 2: Synthesis of this compound

This protocol is based on the bromination of a structurally similar compound, 1-ethyl-4-nitrobenzene.[2]

Materials:

  • 1-ethoxy-4-nitrobenzene

  • Bromine (Br₂)

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate

  • 10% Sodium hydrogen sulfite solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, prepare a mixture of concentrated sulfuric acid and water in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • To this acidic solution, add 1-ethoxy-4-nitrobenzene and silver sulfate.

  • Cool the mixture in an ice bath and add bromine dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at ambient temperature for 4 hours.

  • Carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium hydrogen sulfite to quench the excess bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterStep 1: 1-ethoxy-4-nitrobenzene SynthesisStep 2: this compound Synthesis
Reactant 4-Nitrophenol1-ethoxy-4-nitrobenzene
Reagents Ethyl iodide, NaOHBromine, Silver sulfate, Conc. H₂SO₄
Solvent WaterSulfuric acid/Water
Reaction Time Varies (TLC monitored)4 hours
Reaction Temperature RefluxAmbient Temperature
Theoretical Yield Dependent on starting material quantityDependent on starting material quantity
Reported Yield Good[1]High (based on analogous reaction)[2]
Purification Method Recrystallization from ethanolColumn Chromatography

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Start Start Step1 Williamson Ether Synthesis of 1-ethoxy-4-nitrobenzene Start->Step1 Step2 Bromination of 1-ethoxy-4-nitrobenzene Step1->Step2 End_Reaction Crude Product Step2->End_Reaction Quench Quench with NaHSO3 End_Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure 2-Bromo-4-ethoxy- 1-nitrobenzene Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in various synthetic applications. The document details the underlying principles of electrophilic aromatic substitution (EAS), provides a detailed experimental protocol for the nitration of 4-bromoethoxybenzene, and presents key data in a structured format.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of organic reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1][2] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The overall aromaticity of the ring is preserved, making this a highly versatile method for functionalizing aromatic compounds.[4][5] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[4]

The regioselectivity of EAS on substituted benzene rings is governed by the electronic properties of the existing substituent. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[6][7]

Synthesis Pathway for this compound

The synthesis of this compound is most effectively achieved through the nitration of 4-bromoethoxybenzene. In this precursor, the ethoxy group (-OEt) is a strong activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance. The bromo group (-Br) is a deactivating, ortho-, para- directing group. The powerful activating effect of the ethoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the position ortho to the ethoxy group (C2), which is also meta to the bromo group.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-bromoethoxybenzene 4-Bromoethoxybenzene Product This compound 4-bromoethoxybenzene->Product Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Product

Caption: Synthesis pathway for this compound.

Experimental Protocol: Nitration of 4-Bromoethoxybenzene

This protocol is based on established procedures for the nitration of substituted aromatic compounds.[8]

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
4-Bromoethoxybenzene201.05~1.498%
Concentrated Nitric Acid63.011.4270%
Concentrated Sulfuric Acid98.081.8498%
95% Ethanol46.070.81-
Deionized Water18.021.00-
Ice---

3.2 Equipment

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Beaker (100 mL)

  • Büchner funnel and filter flask

  • Recrystallization apparatus

  • Melting point apparatus

3.3 Procedure

  • Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, with constant swirling, add 4.0 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

  • Reaction: Measure 3.0 mL of 4-bromoethoxybenzene. Over a period of approximately 10-15 minutes, add the 4-bromoethoxybenzene dropwise to the cold, stirred nitrating mixture. The reaction is exothermic; maintain the temperature of the reaction mixture below 10°C to minimize the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the flask from the ice bath and let it stand at room temperature for approximately 1 hour, with occasional swirling.

  • Work-up: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 100 mL beaker. This will quench the reaction and precipitate the crude product. Stir the mixture until all the ice has melted.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove any residual acid. Continue to draw air through the funnel to partially dry the crystals.

  • Purification: The primary solid product is this compound. Purify the crude product by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentVolume (mL)Moles (approx.)Molar Equivalent
4-Bromoethoxybenzene3.00.0211.0
Conc. Nitric Acid (70%)4.00.0633.0
Conc. Sulfuric Acid (98%)4.00.0743.5

Table 2: Expected Product and Physicochemical Properties

ProductIUPAC NameCAS NumberMolar Mass ( g/mol )AppearanceExpected Melting Point
C₈H₈BrNO₃This compound57279-69-3246.06Yellow solid65-68 °C

Table 3: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature0-10 °C
Reaction Time1.5 hours
Purification MethodRecrystallization from Ethanol
Expected Yield70-85% (based on analogous reactions)

Reaction Mechanism Workflow

The mechanism for the nitration of 4-bromoethoxybenzene follows the general pathway for electrophilic aromatic substitution.

EAS_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) H3O+ H₃O⁺ NO2+->H3O+ HSO4- HSO₄⁻ NO2+->HSO4- SigmaComplex Sigma Complex (Arenium Ion) H2O H₂O (Base) HNO3H2SO4 HNO3H2SO4 HNO3H2SO4->NO2+ Protonation & Dehydration StartMat 4-Bromoethoxybenzene StartMat->SigmaComplex Attack by π-system Product This compound SigmaComplex->Product Loss of H⁺ H2O->Product

References

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-ethoxy-1-nitrobenzene. This compound is a valuable substrate in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its reactivity is governed by the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack, and a bromine atom that serves as a good leaving group.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings, typically those bearing strong electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups.

The reaction generally proceeds through a two-step addition-elimination mechanism, known as the SNAr mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This attack is facilitated by the electron-withdrawing groups that reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This initial addition step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing group(s), which provides significant stabilization.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the departure of the leaving group, typically a halide ion. This elimination step is usually fast and irreversible.

The overall rate of the SNAr reaction is influenced by several factors:

  • The nature of the electron-withdrawing group: Stronger electron-withdrawing groups lead to a faster reaction rate by stabilizing the Meisenheimer complex. The nitro group is one of the most effective activating groups.

  • The position of the electron-withdrawing group: The activating group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. Meta-positioned groups do not provide this stabilization.

  • The nature of the leaving group: The rate of substitution depends on the ability of the leaving group to depart. For halogens, the reactivity order is typically F > Cl > Br > I. Although fluorine is the most electronegative, its bond to the aromatic ring is strong; however, the high electronegativity strongly activates the carbon for nucleophilic attack, making it the best leaving group in many SNAr reactions.

  • The nature of the nucleophile: The reactivity of the nucleophile also plays a crucial role. Stronger nucleophiles generally react faster.

  • The solvent: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Reactivity of this compound

In the case of this compound, the nitro group at position 1 strongly activates the ring for nucleophilic attack. The bromine atom at position 2 is ortho to the nitro group, which is an ideal orientation for SNAr. The ethoxy group at position 4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted nitrobenzene. However, the activating effect of the nitro group is dominant.

Data Presentation: SNAr Reactions of this compound

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
Amine (Piperidine)PiperidineBenzeneN/AN/A2-(Piperidin-1-yl)-4-ethoxy-1-nitrobenzeneN/A
Alkoxide (Methoxide)Sodium MethoxideMethanolN/AN/A2-Methoxy-4-ethoxy-1-nitrobenzeneN/A
Thiol (Thiophenol)Sodium ThiophenoxideN/AN/AN/A4-Ethoxy-1-nitro-2-(phenylthio)benzeneN/A

Note: "N/A" indicates that the specific data was not available in the cited sources. The reactions are inferred from general knowledge of SNAr and reactions of similar substrates.

Experimental Protocols

Detailed experimental protocols for the nucleophilic aromatic substitution of this compound are scarce in the public domain. However, based on general procedures for SNAr reactions with similar substrates, the following representative protocols can be adapted.

General Protocol for the Reaction with an Amine (e.g., Piperidine):

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as benzene, toluene, or a polar aprotic solvent like DMF or DMSO, is added the amine (e.g., piperidine, 1.1-2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(amino)-4-ethoxy-1-nitrobenzene derivative.

General Protocol for the Reaction with an Alkoxide (e.g., Sodium Methoxide):

  • Reaction Setup: A solution of sodium methoxide (1.1-1.5 eq) in methanol is prepared. To this solution is added this compound (1.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the 2-(alkoxy)-4-ethoxy-1-nitrobenzene product.

Mandatory Visualizations

Reaction Mechanism of SNAr on this compound

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product 2-Nu-4-ethoxy-1-nitrobenzene Meisenheimer->Product - Br⁻ LeavingGroup Br⁻ Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve this compound - Add Nucleophile Start->ReactionSetup Reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC ReactionSetup->Reaction Workup Work-up: - Quench reaction - Extraction and washing Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End Optimization_Logic Start Low Yield or Slow Reaction? CheckNucleophile Increase Nucleophile Concentration? Start->CheckNucleophile CheckTemperature Increase Temperature? CheckNucleophile->CheckTemperature No Successful Reaction Optimized CheckNucleophile->Successful Yes CheckSolvent Change to Polar Aprotic Solvent? CheckTemperature->CheckSolvent No CheckTemperature->Successful Yes CheckSolvent->Successful Yes Reevaluate Re-evaluate Strategy CheckSolvent->Reevaluate No

In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-ethoxy-1-nitrobenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromine atom, activated by the electron-withdrawing nitro group and modulated by the electron-donating ethoxy group, imparts a unique reactivity profile. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this molecule, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this exact substrate in published literature, this document outlines the expected reactivity based on established chemical principles and provides generalized experimental protocols for analogous compounds.

Core Reactivity Principles

The reactivity of the bromine atom in this compound is primarily governed by the electronic effects of the substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group at the para position to the ethoxy group and ortho to the bromine atom significantly activates the aryl halide towards certain reactions.

  • Nucleophilic Aromatic Substitution (SNA r): The nitro group, through its powerful -M (mesomeric) and -I (inductive) effects, withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. The resulting electron deficiency at the carbon atom bearing the bromine atom makes it susceptible to attack by nucleophiles. The ethoxy group, being an electron-donating group (+M > -I), partially counteracts this effect but the overall activation by the nitro group is dominant.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in this compound is a suitable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the nitro group can influence the oxidative addition step in the catalytic cycle.

Key Reactions and Synthetic Utility

Nucleophilic Aromatic Substitution (SNA r)

The bromine atom in this compound is expected to be susceptible to displacement by strong nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the ortho-nitro group.

Logical Relationship for SNAr Reactivity:

SNAr_Reactivity This compound This compound Nitro_Group Ortho-Nitro Group (-M, -I effects) This compound->Nitro_Group Ethoxy_Group Para-Ethoxy Group (+M > -I effect) This compound->Ethoxy_Group Activated_Ring Electron-Deficient Aromatic Ring Nitro_Group->Activated_Ring Ethoxy_Group->Activated_Ring SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Activated_Ring->SNAr_Reaction Nucleophile Strong Nucleophile (e.g., R-NH2, R-O-, R-S-) Nucleophile->SNAr_Reaction Product Substituted 4-ethoxy-1-nitrobenzene SNAr_Reaction->Product

Caption: Factors influencing the SNAr reactivity of this compound.

Expected Reactivity: Common nucleophiles for this transformation include primary and secondary amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine: A mixture of this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like DMSO or DMF is heated at 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup Substrate This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Substrate->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Amine, etc.) Coupling_Partner->Reaction_Setup Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction_Setup Base_Solvent Base + Solvent Base_Solvent->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Spectroscopic Analysis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethoxy-1-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Molecular Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈BrNO₃

  • Molecular Weight: 246.06 g/mol [1][2]

  • Monoisotopic Mass: 244.96876 Da[1][2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. All quantitative data is summarized in tables for clarity and ease of comparison.

The proton NMR spectrum of this compound exhibits characteristic signals for the ethoxy group and the aromatic protons. The data presented is a compilation from available sources.[3][4][5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.30dd1.7, 0.41HH-3
8.06dd8.4, 1.71HH-5
7.26dd8.4, 0.41HH-6
4.21q7.02H-OCH₂CH₃
1.30t7.03H-OCH₂CH₃
Chemical Shift (δ) ppm (Predicted)Assignment
155-160C-4
145-150C-1
130-135C-5
125-130C-3
115-120C-6
110-115C-2
65-70-OCH₂CH₃
14-16-OCH₂CH₃

Experimental IR spectral data for this compound is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic
~2980-2850Medium-StrongC-H stretchAliphatic (Ethoxy)
~1590, 1480Medium-StrongC=C stretchAromatic Ring
~1525, 1345StrongN-O asymmetric/symmetric stretchNitro Group (-NO₂)
~1250StrongC-O-C stretch (Aryl ether)Ethoxy Group
~1050StrongC-O-C stretchEthoxy Group
~600-500MediumC-Br stretchBromo Group

A full experimental mass spectrum with fragmentation patterns for this compound is not publicly available. The information below is based on the compound's molecular formula and the known isotopic distribution of bromine.

m/z (Mass-to-Charge Ratio)IonComments
245[M]⁺Molecular ion peak corresponding to the ⁷⁹Br isotope.
247[M+2]⁺Molecular ion peak corresponding to the ⁸¹Br isotope. The relative intensity is expected to be nearly equal to the M⁺ peak (~98%).

Expected Fragmentation:

  • Loss of the ethoxy group (-OC₂H₅)

  • Loss of the nitro group (-NO₂)

  • Loss of ethylene (-C₂H₄) from the ethoxy group via McLafferty rearrangement.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Wipe the exterior of the NMR tube clean and place it into a spinner turbine, adjusting the depth with a gauge.

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Acquire the spectrum using a standard pulse sequence. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

    • Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, drop a small amount of the solution onto the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

  • Data Acquisition (FT-IR):

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting interferogram with a Fourier transform to generate the final infrared spectrum (transmittance vs. wavenumber).

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Heat the sample in the vacuum of the ion source to induce vaporization.

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

    • This bombardment removes an electron from the molecule, generating a positively charged molecular ion ([M]⁺) and causing fragmentation.

  • Mass Analysis and Detection:

    • Accelerate the resulting ions out of the ion source using an electric field.

    • Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

    • Detect the separated ions using an electron multiplier or similar detector, which records the abundance of each ion at a specific m/z value.

    • The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution, Film Casting, etc.) B Data Acquisition A->B Load Sample C NMR Spectrometer B->C NMR D FT-IR Spectrometer B->D IR E Mass Spectrometer B->E MS F Data Processing (Fourier Transform, Baseline Correction) C->F D->F E->F G Spectral Analysis (Peak Picking, Integration, Interpretation) F->G H Structure Elucidation / Confirmation G->H

References

Solubility and physical constants of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Physical Constants of 2-Bromo-4-ethoxy-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants and solubility profile of this compound. It includes detailed experimental protocols for determining these properties, catering to the needs of researchers in chemistry and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Constants of this compound

PropertyValueSource
IUPAC Name 2-bromo-1-ethoxy-4-nitrobenzene[1]
CAS Number 58244-42-1, 57279-69-3[2][1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Solid (inferred)[3]
Melting Point Data not available. Reference: 1-(2-bromoethoxy)-4-nitrobenzene melts at 62-65°C.[4]
Boiling Point Data not available. Reference: 2-Bromo-4-methoxy-1-nitrobenzene boils at 279.4°C.[5]
Density Data not available. Reference: 2-Bromo-4-methoxy-1-nitrobenzene has a density of 1.64 g/cm³.[5]
XLogP3 (Lipophilicity) 2.8[2][1]

Solubility Profile

The solubility of a compound is a critical parameter in research and development, influencing everything from reaction conditions to bioavailability. Based on the structure and the calculated lipophilicity (XLogP3 = 2.8), a qualitative solubility profile for this compound can be predicted. The molecule lacks strongly acidic or basic functional groups, and its significant nonpolar surface area, contributed by the benzene ring and bromo-substituent, suggests poor solubility in aqueous solvents and good solubility in organic solvents.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water InsolubleThe molecule is largely nonpolar and incapable of significant hydrogen bonding with water.[6][7]
5% Aqueous HCl InsolubleLacks a basic functional group (like an amine) to form a soluble salt.[8][9]
5% Aqueous NaOH InsolubleLacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated by a dilute base.[8][9]
Diethyl Ether Soluble"Like dissolves like" principle; both are relatively nonpolar.
Acetone SolubleA polar aprotic solvent capable of dissolving moderately nonpolar compounds.
Ethanol SolubleThe ethyl group of ethanol provides nonpolar character, allowing it to dissolve other organic molecules.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical constants of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for identifying a compound and assessing its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[10][11]

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline this compound onto a watch glass and crush it into a fine powder using a spatula.[12]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. The tube should contain a small, tightly packed column of the solid, approximately 2-3 mm in height.[13]

  • Apparatus Setup: Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[10][13]

  • Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This saves time in the subsequent, more accurate measurement.[11][13]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat it slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute near the expected melting point.[10][13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the range T₁ - T₂.[10][14]

Density Determination (Liquid Displacement Method)

For an insoluble, irregular solid, density is most accurately determined by measuring the volume of a liquid it displaces, based on Archimedes' principle.[15][16]

Methodology:

  • Mass Measurement: Accurately weigh a sample of this compound (e.g., 5-10 g) using an analytical balance. Record this mass as m.

  • Initial Volume: Add a known volume of a liquid in which the compound is insoluble (e.g., water) to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume as V₁.[17]

  • Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring no liquid splashes out. Ensure the solid is fully submerged.

  • Final Volume: Read the new volume from the graduated cylinder. Record this final volume as V₂.

  • Calculation: The volume of the solid (V_solid) is the difference between the final and initial volumes (V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / (V₂ - V₁)

Qualitative Solubility Testing

This procedure systematically determines the solubility of a compound in different solvents to classify it based on its functional groups and polarity.[18]

Methodology:

  • Sample Preparation: For each test, place approximately 10-20 mg of the solid compound into a clean, small test tube.[7]

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to the test tube.[9]

  • Observation: Vigorously shake or stir the mixture for 30-60 seconds.[9] Observe whether the solid dissolves completely. A compound is considered "soluble" if it dissolves completely.

  • Systematic Testing: Perform the test sequentially as outlined in the workflow diagram below.

    • Test 1: Water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[7][8]

    • Test 2: 5% NaOH. If insoluble in water, test in 5% NaOH. Solubility indicates a weak or strong acidic functional group.

    • Test 3: 5% HCl. If insoluble in the above, test in 5% HCl. Solubility indicates a basic functional group.

    • Test 4: Organic Solvent (e.g., Diethyl Ether or Toluene). Test solubility in a nonpolar organic solvent.

Visualized Experimental Workflows

The logical steps for determining the physical properties described above are visualized using the following diagrams.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Crush solid to fine powder start->powder load Load 2-3 mm of powder into capillary tube powder->load place Place tube in apparatus load->place heat_fast Heat rapidly for approximate range place->heat_fast cool Cool down >15°C below approximate M.P. heat_fast->cool heat_slow Heat slowly (1-2°C/min) cool->heat_slow observe Observe and record T1 (first liquid) & T2 (all liquid) heat_slow->observe report Report melting point as range T1 - T2 observe->report

Caption: Workflow for Melting Point Determination.

Boiling_Point_Workflow cluster_prep Setup cluster_measurement Heating & Observation cluster_result Result start Start fill_tube Fill small test tube with ~1-2 mL of liquid start->fill_tube add_capillary Insert inverted, sealed capillary tube fill_tube->add_capillary attach_therm Attach tube to thermometer add_capillary->attach_therm immerse Immerse assembly in heating bath (Thiele tube) attach_therm->immerse heat Heat bath gently immerse->heat observe_bubbles Observe for rapid, continuous stream of bubbles from capillary heat->observe_bubbles cool Remove heat and allow to cool slowly observe_bubbles->cool observe_liquid Watch for liquid re-entering the capillary tube cool->observe_liquid record Record temperature when liquid re-enters capillary. This is the boiling point. observe_liquid->record

Caption: Workflow for Boiling Point Determination.

Density_Workflow cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Calculation start Start weigh_solid Weigh solid sample on analytical balance (m) start->weigh_solid add_liquid Add non-reacting liquid to graduated cylinder (V1) add_solid Carefully add weighed solid to cylinder add_liquid->add_solid read_volume Read new liquid level (V2) add_solid->read_volume calc_vol Calculate solid volume: V_solid = V2 - V1 read_volume->calc_vol calc_density Calculate density: ρ = m / V_solid calc_vol->calc_density

Caption: Workflow for Density Determination.

Solubility_Workflow start Add ~10mg solid + 1mL solvent water Soluble in Water? start->water ph_test Test with pH paper water->ph_test Yes naoh Soluble in 5% NaOH? water->naoh No res_acid Water-Soluble Acid ph_test->res_acid Acidic res_base Water-Soluble Base ph_test->res_base Basic res_neutral Water-Soluble Neutral ph_test->res_neutral Neutral hcl Soluble in 5% HCl? naoh->hcl No res_strong_acid Strong/Weak Acid naoh->res_strong_acid Yes h2so4 Soluble in conc. H2SO4? hcl->h2so4 No res_amine Amine (Base) hcl->res_amine Yes res_neutral_polar Neutral (N, O, S) h2so4->res_neutral_polar Yes res_inert Inert Compound h2so4->res_inert No

Caption: Workflow for Qualitative Solubility Analysis.

References

Technical Guide: Safe Handling, Storage, and Disposal of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-4-ethoxy-1-nitrobenzene. The information herein is compiled from various safety data sheets of structurally similar compounds and publicly available chemical databases, intended to provide a comprehensive safety protocol in the absence of a specific, complete SDS for this compound.

Chemical Identification and Properties

This compound is a substituted aromatic nitro compound. Its chemical structure and properties are summarized below.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 57279-69-3PubChem[1]
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
Appearance Off-white to light yellow solid (Expected)CookeChem[2]
Melting Point 69°CCookeChem[2]
Boiling Point Not available
Solubility Insoluble in water (Expected)NJ.gov[3]
XLogP3 2.8PubChem[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for the closely related isomer, 2-Bromo-1-ethoxy-4-nitrobenzene, this compound is expected to have the following hazard classifications.[4]

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P271: Use only outdoors or in a well-ventilated area.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • P330: Rinse mouth.[8]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory when handling this compound.[9]

  • Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[10]

  • Skin Protection: A Nomex® laboratory coat, buttoned and properly fitted, should be worn over cotton clothing.[10] Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use.[10] Closed-toe shoes are mandatory.[11]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not feasible, a respirator is required. Respirator use requires a formal program including medical evaluations and fit testing.[10]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust.[12]

  • Use in a well-ventilated area, preferably a chemical fume hood.[13]

  • Avoid formation of dust and aerosols.[13]

  • Do not eat, drink, or smoke in the laboratory.[14]

  • Wash hands thoroughly after handling.[14]

Storage
  • Store in a cool, dry, and well-ventilated place.[15]

  • Keep containers tightly closed.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[7][15]

  • Segregate from incompatible chemicals to prevent accidental reactions. Strong acids should be kept away from strong bases, and strong oxidizers from organic or flammable materials.[15]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[16] Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]

Spill and Waste Disposal

Spill Cleanup

For small spills of this powdered substance:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 3.1.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[6]

  • Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13]

  • Clean the spill area with a wet cloth or paper towels, and place these in the disposal container.

  • For larger spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Waste Disposal
  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.[7]

  • As a halogenated nitrobenzene, it should be disposed of as hazardous waste.[17] Do not dispose of down the drain.[18]

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

General Protocol for Weighing and Dispensing a Hazardous Powder
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE (lab coat, safety goggles, face shield, and appropriate gloves).

    • Prepare all necessary equipment (spatulas, weighing paper/boats, containers) within the fume hood.

  • Dispensing:

    • Perform all manipulations of the powder deep within the chemical fume hood to ensure any dust is captured.

    • Slowly open the container to avoid creating airborne dust.

    • Use a clean, dry spatula to carefully transfer the desired amount of powder to a tared weighing vessel.

    • Avoid sudden movements that could generate dust.

  • Post-Dispensing:

    • Securely close the primary container.

    • Clean any residual powder from the spatula and work surface within the fume hood using a damp cloth.

    • Dispose of all contaminated materials (weighing paper, gloves, cleaning cloths) in the designated hazardous waste container.

  • Hand Washing:

    • After removing gloves, wash hands thoroughly with soap and water.

Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware and Equipment handling_transfer->cleanup_decon cleanup_waste Dispose of Contaminated Waste in Labeled Container handling_transfer->cleanup_waste cleanup_spill Follow Spill Cleanup Protocol handling_transfer->cleanup_spill If Spill Occurs post_ppe Remove PPE cleanup_decon->post_ppe cleanup_waste->post_ppe cleanup_spill->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Synthesis Protocol for 2-Bromo-4-ethoxy-1-nitrobenzene: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on established principles of electrophilic aromatic substitution, specifically the bromination of an activated nitroaromatic compound.

Introduction

This compound is a substituted nitrobenzene derivative with applications in organic synthesis as a building block for more complex molecules. Its structure, featuring an electron-withdrawing nitro group and an electron-donating ethoxy group, along with a reactive bromine atom, makes it a versatile precursor for introducing the 2-bromo-4-ethoxyphenyl moiety in drug discovery and development. This protocol details a representative method for its preparation via the bromination of 4-ethoxynitrobenzene.

Reaction Scheme

The synthesis proceeds via the electrophilic bromination of 4-ethoxynitrobenzene. The ethoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The directing effects of the powerful activating ethoxy group dominate, leading to the substitution of bromine at the position ortho to the ethoxy group.

G cluster_0 Reaction 4-ethoxynitrobenzene 4-ethoxynitrobenzene This compound This compound 4-ethoxynitrobenzene->this compound + Bromine Br₂ Bromine->this compound Acetic Acid HBr HBr This compound->HBr +

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example, and reaction conditions may be optimized for scale and purity requirements.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-ethoxynitrobenzene167.1610.0 g59.8
Bromine159.813.1 mL (9.6 g)60.1
Glacial Acetic Acid60.05100 mL-
Sodium thiosulfate158.11As needed-
Sodium bicarbonate84.01As needed-
Dichloromethane84.93200 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Ethanol46.07As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 4-ethoxynitrobenzene in 100 mL of glacial acetic acid.

  • Addition of Bromine: From the dropping funnel, add 3.1 mL (9.6 g, 60.1 mmol) of bromine dropwise to the stirred solution at room temperature over a period of 30 minutes. The reaction mixture will turn reddish-brown.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it into 200 mL of ice-cold water.

  • Work-up:

    • Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol to yield pure this compound as a pale yellow solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )AmountYield (%)
4-ethoxynitrobenzeneC₈H₉NO₃167.1610.0 g-
BromineBr₂159.819.6 g-
This compoundC₈H₈BrNO₃246.06Theoretical: 14.7 g~80-90% (Typical)

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearancePale yellow solid
Melting Point78-82 °C
Boiling PointDecomposes
SolubilitySoluble in dichloromethane, acetone; sparingly soluble in ethanol

Workflow Diagram

G cluster_workflow Synthesis Workflow dissolve Dissolve 4-ethoxynitrobenzene in glacial acetic acid add_br2 Add Bromine dropwise at RT dissolve->add_br2 react Heat to 50-60°C for 2 hours add_br2->react quench Cool and pour into ice water react->quench workup Decolorize, Extract, Wash, Dry quench->workup purify Recrystallize from Ethanol workup->purify product Obtain pure This compound purify->product

Figure 2. Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction may produce hydrogen bromide gas, which is corrosive. Ensure the reaction is performed in a well-ventilated area.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene, a valuable intermediate in organic synthesis and drug discovery. The described two-step procedure involves the selective monobromination of p-nitrophenol followed by a Williamson ether synthesis to introduce the ethoxy group.

Chemical Profile and Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
p-NitrophenolC₆H₅NO₃139.11Yellowish crystalline solid113-114100-02-7
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White to off-white crystalline solid175-180 (decomposes)128-08-5
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22White crystalline solid103-1066192-52-5
2-Bromo-4-nitrophenolC₆H₄BrNO₃218.01Pale yellow crystalline solid112-1155847-59-6
Ethyl IodideC₂H₅I155.97Colorless to yellowish liquid-11175-03-6
Potassium CarbonateK₂CO₃138.21White hygroscopic powder891584-08-7
This compound C₈H₈BrNO₃ 246.06 Pale yellow solid Not reported 57279-69-3

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Selective Monobromination of p-Nitrophenol to yield 2-Bromo-4-nitrophenol. This step utilizes N-bromosuccinimide (NBS) as the brominating agent with p-toluenesulfonic acid (pTsOH) as a catalyst to promote selective ortho-monobromination.[1]

  • Step 2: Williamson Ether Synthesis of 2-Bromo-4-nitrophenol to yield this compound. The phenolic hydroxyl group of 2-bromo-4-nitrophenol is deprotonated by a mild base, followed by nucleophilic attack on an ethylating agent.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

Materials and Reagents:

  • p-Nitrophenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (pTsOH)

  • Methanol (ACS grade)

  • Dichloromethane (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-nitrophenol (e.g., 10 mmol, 1.39 g) and p-toluenesulfonic acid monohydrate (10 mol%, 1 mmol, 0.19 g) in a minimal amount of ACS-grade methanol (approximately 10 mL).

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (100 mol%, 10 mmol, 1.78 g) in methanol (100 mL). It is advisable to protect this solution from light by wrapping the flask in aluminum foil.

  • Add the NBS solution dropwise to the solution of p-nitrophenol and pTsOH over a period of 20 minutes while stirring vigorously at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol.

  • Purify the resulting residue by column chromatography on silica gel, eluting with dichloromethane or a gradient of 1% methanol in dichloromethane to isolate the desired 2-bromo-4-nitrophenol.[1]

An alternative, though potentially less selective, method for the monobromination involves reacting p-nitrophenol with bromine in glacial acetic acid.[2]

Step 2: Synthesis of this compound

Materials and Reagents:

  • 2-Bromo-4-nitrophenol (from Step 1)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Ethyl iodide or ethyl bromide

  • Anhydrous acetonitrile or acetone

  • Deionized water

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate or dichloromethane)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-bromo-4-nitrophenol (e.g., 1 eq.), anhydrous potassium carbonate (2 eq.), and anhydrous acetonitrile (15 volumes).

  • Stir the suspension at room temperature.

  • Add ethyl iodide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with deionized water (2 x 10 volumes) and brine solution (1 x 15 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude this compound by column chromatography on silica gel.

Reaction Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Selective Monobromination cluster_step2 Step 2: Williamson Ether Synthesis p_nitrophenol p-Nitrophenol reagents1 NBS, p-TsOH Methanol, RT, 25 min p_nitrophenol->reagents1 bromo_nitrophenol 2-Bromo-4-nitrophenol reagents1->bromo_nitrophenol reagents2 Ethyl Iodide, K₂CO₃ Acetonitrile, Reflux bromo_nitrophenol->reagents2 final_product This compound reagents2->final_product

References

Application Notes and Protocols for 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4-ethoxy-1-nitrobenzene as a versatile synthetic intermediate in medicinal chemistry and potentially other fields. Detailed experimental protocols, characterization data, and workflow visualizations are provided to facilitate its use in research and development.

Chemical Properties and Characterization

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₃. Its structure features a nitro group and a bromine atom, both of which are valuable functional handles for a variety of chemical transformations.

PropertyValue
Molecular Weight 246.06 g/mol [1][2]
CAS Number 57279-69-3[1]
Appearance Pale yellow solid (typical)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):

  • δ 7.83 ppm (d, J=8.8 Hz, 1H): Aromatic proton ortho to the nitro group.

  • δ 7.60 ppm (dd, J=8.8, 2.4 Hz, 1H): Aromatic proton ortho to the ethoxy group and meta to the nitro group.

  • δ 7.08 ppm (d, J=2.4 Hz, 1H): Aromatic proton ortho to the bromine atom.

  • δ 4.12 ppm (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group.

  • δ 1.45 ppm (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-ethoxynitrobenzene. The electron-donating ethoxy group directs the electrophilic substitution to the ortho position.

Protocol: Bromination of 4-Ethoxynitrobenzene

Parameter Value
Reactants 4-Ethoxynitrobenzene, N-Bromosuccinimide (NBS)
Solvent Dichloromethane (CH₂Cl₂)
Reaction Time 2 hours
Temperature Reflux
Work-up Addition of saturated sodium sulfite solution, followed by recrystallization from n-heptane.
Expected Yield ~90%

Detailed Experimental Protocol:

  • To a solution of 4-ethoxynitrobenzene (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1 equivalent).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium sulfite to quench the reaction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from n-heptane to afford pure this compound.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Ethoxynitrobenzene 4-Ethoxynitrobenzene ReactionVessel Reaction in Dichloromethane (Reflux, 2h) 4-Ethoxynitrobenzene->ReactionVessel N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->ReactionVessel Quenching Quench with Na2SO3 solution ReactionVessel->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization from n-heptane Concentration->Recrystallization Product This compound Recrystallization->Product

Synthetic workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a point for further functionalization.

Synthesis of a Dual ALK/BRD4 Inhibitor via Suzuki Coupling

A notable application of this compound is in the synthesis of dual anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) inhibitors, which are of interest in cancer therapy.

Reaction Scheme: The synthesis involves a Suzuki coupling reaction between 4-Bromo-2-ethoxy-1-nitrobenzene and pyridine-4-ylboronic acid.

Protocol: Suzuki Coupling Reaction

Parameter Value
Reactants 4-Bromo-2-ethoxy-1-nitrobenzene, Pyridine-4-ylboronic acid, Sodium Carbonate (Na₂CO₃)
Catalyst Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
Solvent Dioxane/Water (6:1)
Reaction Time 45 minutes
Temperature 110 °C
Expected Yield High

Detailed Experimental Protocol:

  • In a reaction vessel, combine 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq), pyridine-4-ylboronic acid (1.0 eq), sodium carbonate (1.64 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.037 eq).

  • Add a solvent mixture of dioxane and water (6:1).

  • Heat the reaction mixture at 110 °C for 45 minutes.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

G cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification cluster_product Product Intermediate This compound ReactionConditions Dioxane/Water (6:1) 110 °C, 45 min Intermediate->ReactionConditions BoronicAcid Pyridine-4-ylboronic acid BoronicAcid->ReactionConditions Base Na2CO3 Base->ReactionConditions Catalyst Pd(PPh3)2Cl2 Catalyst->ReactionConditions Dilution Dilution ReactionConditions->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification CoupledProduct Coupled Biaryl Product Purification->CoupledProduct

Experimental workflow for Suzuki coupling.

Further Synthetic Transformations

The product from the Suzuki coupling can undergo further transformations to yield the final bioactive molecule. A key step is the reduction of the nitro group to an aniline, which can then participate in subsequent reactions.

Protocol: Reduction of the Nitro Group

Parameter Value
Reactant Nitro-substituted biaryl compound
Reducing Agent Iron powder (Fe) in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation (e.g., H₂, Pd/C).
Solvent Ethanol, Methanol, or Ethyl Acetate
Reaction Time Varies (typically a few hours)
Temperature Room temperature to reflux
Work-up Filtration to remove the catalyst/iron salts, followed by extraction and purification.
Expected Yield High

Detailed Experimental Protocol (using Iron):

  • Suspend the nitro-substituted biaryl compound and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of acetic acid or a stoichiometric amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

This aniline derivative serves as a crucial building block for the construction of more complex heterocyclic systems, common in many kinase inhibitors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized experimental protocols for the application of 2-Bromo-4-ethoxy-1-nitrobenzene in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. This versatile building block, featuring an electron-withdrawing nitro group and an electron-donating ethoxy group, offers a valuable scaffold for the synthesis of a diverse range of complex organic molecules relevant to pharmaceutical and materials science research.

Disclaimer: The following protocols are generalized based on established methodologies for similar substrates. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for the specific substrate, this compound, to achieve optimal results.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira with a copper co-catalyst), carbopalladation (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

The reactivity of the C-Br bond in this compound is influenced by the electronic properties of the nitro and ethoxy substituents, making it a suitable substrate for a variety of cross-coupling transformations.

Data Presentation: Generalized Reaction Parameters

The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions with aryl bromides, which can be adapted for this compound.

Table 1: Generalized Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Catalyst Loading 1-5 mol%
Ligand PPh₃, dppf, SPhos, XPhos
Ligand Loading 1.2-2.4 equivalents relative to Pd
Boronic Acid/Ester 1.1-1.5 equivalents
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Base Amount 2-3 equivalents
Solvent Toluene, Dioxane, DMF, with water
Temperature 80-120 °C
Reaction Time 2-24 hours

Table 2: Generalized Parameters for Heck Reaction

ParameterTypical Range/Examples
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Catalyst Loading 1-5 mol%
Ligand PPh₃, P(o-tolyl)₃
Ligand Loading 2-4 equivalents relative to Pd
Alkene 1.2-2.0 equivalents
Base Et₃N, K₂CO₃, NaOAc
Base Amount 1.5-3 equivalents
Solvent DMF, DMAc, Acetonitrile
Temperature 100-140 °C
Reaction Time 4-48 hours

Table 3: Generalized Parameters for Sonogashira Coupling

ParameterTypical Range/Examples
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Catalyst Loading 1-5 mol%
Copper Co-catalyst CuI
Co-catalyst Loading 1-10 mol%
Ligand PPh₃
Ligand Loading 2-4 equivalents relative to Pd
Terminal Alkyne 1.1-1.5 equivalents
Base Et₃N, Diisopropylamine
Base Amount 2-5 equivalents (can be solvent)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours

Table 4: Generalized Parameters for Buchwald-Hartwig Amination

ParameterTypical Range/Examples
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Catalyst Loading 1-5 mol%
Ligand BINAP, Xantphos, RuPhos
Ligand Loading 1.2-2.4 equivalents relative to Pd
Amine 1.1-1.5 equivalents
Base NaOtBu, K₂CO₃, Cs₂CO₃
Base Amount 1.2-2.0 equivalents
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Heck Reaction Protocol

This protocol outlines the vinylation of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene or butyl acrylate) (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • P(o-tolyl)₃ (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).

  • Add anhydrous DMF, the alkene (1.5 eq), and Et₃N (2.0 eq).

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

General Sonogashira Coupling Protocol

This protocol describes the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Add anhydrous THF and degassed Et₃N.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol details the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the fundamental processes involved in these palladium-catalyzed reactions.

Palladium_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) or Carbopalladation (Heck) PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product RX R-X (this compound) RX->OxAdd R_M R'-M (Suzuki) or R'-H (Heck) or R'₂NH (B-H) or R'C≡CH (Sonogashira) R_M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: Reduction of 2-Bromo-4-ethoxy-1-nitrobenzene to 2-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. 2-Bromo-4-ethoxyaniline, derived from the reduction of 2-Bromo-4-ethoxy-1-nitrobenzene, is a valuable building block in the synthesis of various complex organic molecules. This document provides detailed application notes and a comprehensive experimental protocol for the efficient reduction of the nitro group in this compound. The protocols discussed are designed to be robust and scalable for research and development purposes.

Overview of Reduction Methods

Several methods are commonly employed for the reduction of nitroarenes. The choice of method often depends on the substrate's functional group tolerance, desired yield, cost of reagents, and environmental considerations. The most prevalent methods include the use of metals in acidic or neutral media (e.g., Fe/HCl, Fe/NH4Cl, SnCl2/HCl) and catalytic hydrogenation. For the substrate this compound, the presence of a bromo substituent and an ethoxy group necessitates a chemoselective method that does not affect these functionalities.

Data Presentation: Comparison of Reduction Methods

The following table summarizes common methods for the reduction of substituted nitroarenes, with expected outcomes for the transformation of this compound to 2-Bromo-4-ethoxyaniline.

MethodReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Method A Iron (Fe), Ammonium Chloride (NH4Cl)Ethanol/Water70-802-485-95A cost-effective and environmentally benign method with a straightforward work-up.[1]
Method B Stannous Chloride Dihydrate (SnCl2·2H2O)Ethanol or Ethyl Acetate50-701-380-90A versatile and rapid method, though tin byproducts can complicate purification.[2][3]
Method C Catalytic Hydrogenation (H2)Palladium on Carbon (Pd/C)Ethanol or Ethyl Acetate25-5012-2490-98

Experimental Protocol: Method A - Reduction with Iron and Ammonium Chloride

This protocol details the procedure for the reduction of this compound using iron powder and ammonium chloride in an ethanol/water solvent system. This method is favored for its high chemoselectivity, operational simplicity, and the use of inexpensive and relatively non-toxic reagents.[1]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 40.6 mmol).

  • Addition of Reagents: To the flask, add ethanol (80 mL) and water (20 mL), followed by ammonium chloride (10.9 g, 203 mmol, 5 equivalents) and iron powder (11.3 g, 203 mmol, 5 equivalents).

  • Reaction: The mixture is stirred vigorously and heated to reflux (approximately 78-80 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, the mixture is allowed to cool to room temperature.

    • The reaction mixture is then filtered through a pad of Celite® to remove the iron salts. The filter cake is washed with ethyl acetate (3 x 30 mL).

    • The combined filtrate is transferred to a separatory funnel.

    • The organic layer is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Isolation and Purification:

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-ethoxyaniline.

    • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization:

The final product, 2-Bromo-4-ethoxyaniline, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme

ReactionScheme Start This compound Reagents Fe, NH4Cl Ethanol/Water, Reflux Product 2-Bromo-4-ethoxyaniline Reagents->Product

Caption: Chemical transformation of this compound.

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Combine Starting Material, Fe, NH4Cl, EtOH/H2O B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filter through Celite® D->E F Wash with EtOAc E->F G Aqueous Wash (NaHCO3, Brine) F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify (Optional) (Chromatography/Recrystallization) I->J K Characterize Product J->K

Caption: Workflow for the synthesis of 2-Bromo-4-ethoxyaniline.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols and data interpretation.

Introduction

This compound is a substituted aromatic compound whose structural elucidation is critical for quality control and reaction monitoring. NMR spectroscopy is the most powerful technique for the non-destructive analysis of its molecular structure. These notes detail the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and NMR Assignments

The structure of this compound with atom numbering for NMR assignment is shown below:

Caption: Structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and ethoxy protons. The data presented here is compiled from publicly available spectra.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-6~8.30dd1.7, 0.41H
H-5~8.06dd8.4, 1.71H
H-3~7.26d8.41H
-OCH₂-~4.21q7.02H
-CH₃~1.30t7.03H

¹³C NMR Spectral Data (Predicted)

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-4~148
C-2~155
C-1~113
C-6~129
C-5~125
C-3~115
-OCH₂-~65
-CH₃~14

Experimental Protocols

Sample Preparation

A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:

G cluster_workflow Sample Preparation Workflow Weigh 1. Weigh 10-20 mg of This compound Dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Vortex 3. Vortex until fully dissolved Dissolve->Vortex Transfer 4. Transfer to a 5 mm NMR tube Vortex->Transfer Cap 5. Cap the NMR tube Transfer->Cap

Caption: Workflow for NMR sample preparation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipette

Procedure:

  • Accurately weigh 10-20 mg of this compound.

  • Transfer the solid into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Securely cap the NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Analysis and Interpretation

The analysis of the NMR spectra involves the assignment of each signal to a specific proton or carbon atom in the molecule.

¹H NMR Spectrum Analysis

The key features of the ¹H NMR spectrum are:

  • Ethoxy Group: The quartet at approximately 4.21 ppm corresponds to the methylene protons (-OCH₂-), which are coupled to the three methyl protons. The triplet at around 1.30 ppm is due to the methyl protons (-CH₃), coupled to the two methylene protons.

  • Aromatic Region: The three aromatic protons appear as distinct signals due to their different chemical environments and coupling interactions.

    • The proton at C-3 (H-3) is ortho to the ethoxy group and shows a doublet due to coupling with H-5.

    • The proton at C-5 (H-5) is ortho to the nitro group and meta to the bromine, appearing as a doublet of doublets due to coupling with H-3 and H-6.

    • The proton at C-6 (H-6) is ortho to the bromine and meta to the nitro group, also appearing as a doublet of doublets from coupling with H-5 and a smaller long-range coupling with H-3.

G cluster_logic ¹H NMR Signal Assignment Logic Start Analyze ¹H NMR Spectrum Identify_Ethoxy Identify Ethoxy Signals (Quartet and Triplet) Start->Identify_Ethoxy Identify_Aromatic Identify Aromatic Signals (Downfield Region) Start->Identify_Aromatic Assign_CH2 Assign Quartet to -OCH₂- Identify_Ethoxy->Assign_CH2 Assign_CH3 Assign Triplet to -CH₃ Identify_Ethoxy->Assign_CH3 Analyze_Coupling Analyze Aromatic Coupling Patterns (d, dd) Identify_Aromatic->Analyze_Coupling Final_Assignment Final Structure Confirmation Assign_CH2->Final_Assignment Assign_CH3->Final_Assignment Assign_H3 Assign Doublet to H-3 Analyze_Coupling->Assign_H3 Assign_H5_H6 Assign Doublet of Doublets to H-5 and H-6 Analyze_Coupling->Assign_H5_H6 Assign_H3->Final_Assignment Assign_H5_H6->Final_Assignment

Caption: Logical workflow for ¹H NMR spectral analysis.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum will show eight distinct signals:

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-4) and the electronegative oxygen (C-2) will be the most downfield. The carbon bearing the bromine (C-1) will also be significantly shifted.

  • Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around 65 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.

Conclusion

These application notes provide a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural verification and purity assessment, which are essential in research and drug development.

Application of 2-Bromo-4-ethoxy-1-nitrobenzene and Its Isomer in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the application of 2-bromo-4-ethoxy-1-nitrobenzene and its isomer, 4-bromo-2-ethoxy-1-nitrobenzene, as versatile building blocks in medicinal chemistry. While direct, extensive applications of this compound in the synthesis of late-stage clinical candidates are not prominently documented in publicly available research, its utility as a synthetic intermediate is recognized. A notable application involves its reduction to the corresponding aniline, a common precursor in drug discovery.

In contrast, its isomer, 4-bromo-2-ethoxy-1-nitrobenzene, serves as a key starting material in the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), highlighting the significance of this chemical scaffold in the generation of targeted therapeutics for cancer. This document will detail the synthetic protocols, quantitative data, and relevant biological pathways associated with these applications.

Section 1: Application of this compound

The primary documented application of this compound in a medicinal chemistry context is its use as a precursor to 3-bromo-4-ethoxyaniline. This transformation is a critical step as it introduces a reactive aniline functional group, which can then be utilized in a variety of coupling reactions to construct more complex bioactive molecules.

Experimental Protocol: Reduction of this compound

A common method for the reduction of a nitroarene to an aniline is through the use of a reducing agent such as iron powder in the presence of an acid or an ammonium salt.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Silica gel

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture with stirring (e.g., to 80°C) for a specified time (e.g., 1 hour), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of silica gel, washing with an organic solvent such as ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-ethoxyaniline.

  • The crude product may be purified further by column chromatography or recrystallization if necessary.

Quantitative Data: A patent document describes this reduction with a reported yield, which can vary based on the specific reaction conditions and scale.[1]

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound3-Bromo-4-ethoxyanilineFe, NH₄ClEtOH/H₂O801High

Note: The term "High" is used as the patent provides a general procedure without a specific yield in the cited abstract.[1]

Logical Workflow for the Application of this compound

G A This compound B Reduction (e.g., Fe, NH4Cl) A->B Step 1 C 3-Bromo-4-ethoxyaniline B->C Yields D Further Synthetic Transformations (e.g., Cross-Coupling Reactions) C->D Step 2 E Bioactive Molecules D->E

Caption: Synthetic utility of this compound.

Section 2: Application of 4-Bromo-2-ethoxy-1-nitrobenzene in the Synthesis of Dual ALK/BRD4 Inhibitors

The isomer, 4-bromo-2-ethoxy-1-nitrobenzene, has been instrumental in the synthesis of a series of dual inhibitors targeting both Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4).[2][3] Concomitant inhibition of these two oncogenic drivers is a promising therapeutic strategy for high-risk neuroblastoma.[2][3]

The synthetic route involves a key Suzuki coupling reaction to introduce a pyridine moiety, followed by several transformations to build the final pteridinone-based inhibitor.

Experimental Protocol: Suzuki Coupling of 4-Bromo-2-ethoxy-1-nitrobenzene

This protocol describes the palladium-catalyzed Suzuki coupling of 4-bromo-2-ethoxy-1-nitrobenzene with pyridine-4-ylboronic acid to form 4-(3-ethoxy-4-nitrophenyl)pyridine.[2][3]

Materials:

  • 4-Bromo-2-ethoxy-1-nitrobenzene (1.0 eq)

  • Pyridine-4-ylboronic acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (e.g., 1.6 eq)

  • Dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (e.g., 0.038 eq)

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 4-bromo-2-ethoxy-1-nitrobenzene, pyridine-4-ylboronic acid, sodium carbonate, and Pd(PPh₃)₂Cl₂ in a mixture of dioxane and water (e.g., 6:1 v/v).

  • Heat the reaction mixture to a high temperature (e.g., 110°C) for a specified duration (e.g., 45 minutes) under an inert atmosphere.

  • Monitor the reaction for completion using a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-ethoxy-4-nitrophenyl)pyridine.

Quantitative Data for Suzuki Coupling:

Starting MaterialCoupling PartnerCatalystBaseSolventTemp. (°C)Time (min)Yield (%)
4-Bromo-2-ethoxy-1-nitrobenzenePyridine-4-ylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane/H₂O11045Not specified in abstract

Note: While the specific yield for this step is not provided in the abstract, the subsequent successful synthesis of a series of compounds implies a reasonable yield for this key transformation.[2][3]

Signaling Pathway and Mechanism of Action

The final compounds synthesized from 4-bromo-2-ethoxy-1-nitrobenzene are designed to dually inhibit ALK and BRD4.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including neuroblastoma. Inhibition of ALK blocks downstream signaling pathways involved in cell proliferation and survival.

  • Bromodomain-4 (BRD4): A member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, recognizing acetylated lysine residues on histones. BRD4 plays a crucial role in the transcription of key oncogenes like MYCN. Inhibition of BRD4 leads to the downregulation of these oncogenes.

The dual inhibition of both ALK and BRD4 provides a multi-pronged attack on the cancer cells, potentially leading to a more durable therapeutic response.

G cluster_0 ALK Signaling Pathway cluster_1 BRD4-mediated Transcription ALK ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT STAT3 JAK-STAT Pathway ALK->STAT3 Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT3->Proliferation_Survival BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 MYCN MYCN Oncogene Transcription Super_Enhancers->MYCN Tumor_Growth Tumor Growth MYCN->Tumor_Growth Inhibitor Dual ALK/BRD4 Inhibitor Inhibitor->ALK Inhibition Inhibitor->BRD4 Inhibition

References

Application Notes and Protocols: Derivatization of 2-Bromo-4-ethoxy-1-nitrobenzene for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed strategies for the derivatization of the scaffold, 2-Bromo-4-ethoxy-1-nitrobenzene, to generate novel compounds for biological evaluation, particularly in the context of anticancer drug discovery. While this document outlines detailed protocols and hypothetical data, it is important to note that specific biological activities of derivatives from this exact starting material are not extensively reported in publicly available literature. The presented workflows and assays are based on established methodologies for analogous nitroaromatic compounds.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a nitro group and a bromine atom on a phenoxy ether backbone, presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR) in biological systems. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and is a common feature in bioactive molecules. The bromine atom is particularly amenable to substitution via modern cross-coupling reactions, allowing for the introduction of a wide array of molecular fragments to probe interactions with biological targets.

The derivatization of this scaffold can lead to the discovery of novel therapeutic agents, particularly in oncology, where nitroaromatic compounds have shown promise. The general mechanism of action for some nitroaromatic compounds involves their reduction to produce reactive intermediates that can induce cellular damage in cancer cells.

Proposed Derivatization Strategies

The primary sites for derivatization on this compound are the bromine atom and the nitro group.

  • C-C and C-N Bond Formation via Cross-Coupling Reactions: The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are fundamental in medicinal chemistry for generating molecular diversity.

  • Reduction of the Nitro Group: The nitro group can be reduced to an aniline derivative. This opens up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, to introduce further diversity.

A proposed workflow for generating a library of derivatives is outlined below.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D Nitro Group Reduction (e.g., SnCl2, H2) A->D E Bi-aryl Derivatives B->E F Amine Derivatives C->F G 2-Bromo-4-ethoxyaniline D->G H Amide/Sulfonamide Synthesis G->H I Amide/Sulfonamide Library H->I G A Synthesized Compound Library B Primary Screening: Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines A->B C Identify 'Hit' Compounds (e.g., IC50 < 10 µM) B->C D Secondary Screening: Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis C->D E Mechanism of Action Studies: Western Blot for key signaling proteins (e.g., Akt, ERK, p53) D->E F Lead Optimization E->F G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Hypothetical Derivative (e.g., BN-A-01) Drug->Akt Inhibition

Application Notes and Protocols: Nitration of 4-Bromo-1-Ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group is a versatile intermediate, readily converted into other functionalities such as amines, which are crucial in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document provides a detailed experimental protocol for the nitration of 4-bromo-1-ethoxybenzene to yield 4-bromo-1-ethoxy-2-nitrobenzene. The reaction employs a standard nitrating mixture of concentrated nitric and sulfuric acids.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The ethoxy group (-OEt) is an activating, ortho-, para-director, while the bromo group (-Br) is a deactivating, ortho-, para-director. The substitution pattern is therefore directed to the positions ortho to the activating ethoxy group. Due to steric hindrance, the primary product formed is 4-bromo-1-ethoxy-2-nitrobenzene.

Experimental Protocol

1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Bromo-1-ethoxybenzeneReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR Chemicals
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem
Brine (Saturated NaCl)Saturated SolutionLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar
95% Ethanol (EtOH)ReagentDecon Labs
Deionized Water (H₂O)------
Ice------

2. Equipment

  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • 250 mL Beaker

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Melting point apparatus

3. Safety Precautions

  • Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents that can cause severe burns.[1] This experiment must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintaining a low temperature with an ice bath is critical to control the reaction rate and prevent the formation of unwanted byproducts, such as dinitrated compounds.[2][3]

4. Step-by-Step Procedure

4.1. Preparation of the Nitrating Mixture

  • In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to below 10°C.

  • Slowly, with continuous swirling, add 10 mL of concentrated nitric acid to the cold sulfuric acid.[1][3]

  • Keep the nitrating mixture in the ice bath until it is ready for use.

4.2. Reaction Setup

  • Dissolve 4.34 g (20 mmol) of 4-bromo-1-ethoxybenzene in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath, ensuring the internal temperature is maintained between 0°C and 5°C.

4.3. Nitration Reaction

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-1-ethoxybenzene over a period of 20-30 minutes.

  • Carefully monitor the internal temperature and ensure it does not rise above 10°C.[4]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

4.4. Work-up and Isolation

  • Carefully pour the reaction mixture into a 250 mL beaker containing 100 g of crushed ice and 100 mL of cold deionized water.

  • Stir the mixture until all the ice has melted.

  • Transfer the contents to a 250 mL separatory funnel.

  • Separate the organic layer (bottom layer, dichloromethane).

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Decant the dried solution and remove the dichloromethane using a rotary evaporator.

4.5. Purification

  • The resulting crude solid is purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot 95% ethanol.[3]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals of 4-bromo-1-ethoxy-2-nitrobenzene by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

  • Determine the mass, calculate the percentage yield, and measure the melting point of the final product.

Data Presentation

Table 1: Reactant Quantities and Product Characterization

ParameterValueReference/Source
Reactants
4-Bromo-1-ethoxybenzene (Mass)4.34 g---
4-Bromo-1-ethoxybenzene (Molar Mass)217.07 g/mol PubChem
4-Bromo-1-ethoxybenzene (Moles)0.02 molCalculated
Conc. Nitric Acid (Volume)10 mL---
Conc. Sulfuric Acid (Volume)10 mL---
Reaction Conditions
Temperature0-10 °CProtocol
Reaction Time60 minProtocol
Product: 4-Bromo-1-ethoxy-2-nitrobenzene
Molecular FormulaC₈H₈BrNO₃[5]
Molecular Weight246.06 g/mol [5][6]
Theoretical Yield4.92 gCalculated
AppearanceYellow Crystalline Solid---
Melting Point~43-45 °C---

Visualizations

Diagram 1: Experimental Workflow for Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Dropwise addition of Nitrating Mixture (0-10°C, 60 min) prep_acids->reaction prep_substrate Prepare Substrate Solution (4-bromo-1-ethoxybenzene in CH₂Cl₂) prep_substrate->reaction quench Quench in Ice-Water reaction->quench extract Extract with CH₂Cl₂ quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry analyze Characterize Product (Yield, MP) filter_dry->analyze

Caption: Workflow for the synthesis of 4-bromo-1-ethoxy-2-nitrobenzene.

Diagram 2: Reaction Mechanism

reaction_mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Nitronium Ion) HNO₃->NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ H₂O H₂O HSO₄⁻ HSO₄⁻ start 4-Bromo-1-ethoxybenzene NO₂⁺->start Electrophile intermediate Sigma Complex (Arenium Ion) start->intermediate + NO₂⁺ product 4-Bromo-1-ethoxy-2-nitrobenzene intermediate->product - H⁺

Caption: Mechanism for electrophilic aromatic nitration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no yield of the desired product. - Ineffective brominating agent.- Suboptimal reaction temperature.- Insufficient reaction time.- Deactivation of the catalyst.- Ensure the quality and reactivity of the brominating agent (e.g., N-Bromosuccinimide or Bromine).- Carefully control the reaction temperature. For bromination of activated rings, starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature may be necessary.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- If using a catalyst like silver sulfate, ensure it is anhydrous and added in the correct stoichiometric amount.[2]
SYN-002 Formation of multiple products observed on TLC. - Polybromination due to the activating effect of the ethoxy group.- Formation of isomeric byproducts.- Side reactions due to overly harsh conditions.- Use a controlled amount of the brominating agent (1.0-1.1 equivalents).- Add the brominating agent portion-wise or as a solution to maintain a low concentration in the reaction mixture.- Maintain a lower reaction temperature to improve selectivity.- Consider using a less reactive brominating agent or a milder catalyst system.
SYN-003 Product is difficult to purify from starting material. - Incomplete reaction.- Similar polarity of the product and starting material.- Extend the reaction time or slightly increase the temperature, while monitoring for side product formation.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be effective.[3]- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[1]
SYN-004 Reaction turns dark or shows signs of decomposition. - Reaction temperature is too high.- Presence of impurities that catalyze decomposition.- Strong oxidizing conditions.- Immediately cool the reaction mixture in an ice bath.- Ensure all reagents and solvents are pure and dry.- If using strong acids like concentrated sulfuric acid, ensure slow and controlled addition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 4-ethoxy-1-nitrobenzene?

A1: The ethoxy group is an ortho, para-directing activator, while the nitro group is a meta-directing deactivator. Since the para position to the ethoxy group is occupied by the nitro group, the bromination is strongly directed to the 2-position, which is ortho to the ethoxy group and meta to the nitro group. This generally leads to high regioselectivity for the desired this compound product.

Q2: Which brominating agent is most suitable for this synthesis?

A2: Both molecular bromine (Br₂) in the presence of a catalyst (like FeBr₃ or Ag₂SO₄) and N-Bromosuccinimide (NBS) with a radical initiator or in an acidic medium can be used.[2] For activated aromatic rings, NBS in a solvent like dichloromethane or concentrated sulfuric acid can offer milder conditions and better control over the reaction.[4][5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to distinguish between the starting material, the product, and any byproducts.[1]

Q4: What are the key safety precautions for this reaction?

A4: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving concentrated acids should be performed with care, ensuring slow addition and proper temperature control.

Experimental Protocols

Method 1: Bromination using Bromine and Silver Sulfate (Adapted from the synthesis of 2-bromo-1-ethyl-4-nitrobenzene)[2]

  • To a mixture of 4-ethoxy-1-nitrobenzene, silver sulfate (1.0 eq), concentrated sulfuric acid, and a small amount of water, add bromine (1.0 eq) dropwise at ambient temperature.

  • Stir the mixture for several hours at ambient temperature, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a dilute solution of sodium hydrogen sulfite to quench excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Method 2: Bromination using N-Bromosuccinimide (Adapted from the synthesis of 4-bromo-1-ethyl-2-nitrobenzene)[4]

  • Dissolve 4-ethoxy-1-nitrobenzene in a suitable solvent like dichloromethane.

  • Heat the solution to reflux.

  • Add N-Bromosuccinimide (1.0 eq) in portions over a period of time.

  • Continue to reflux the mixture for a few hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Add a saturated solution of sodium sulfite to quench any remaining NBS or bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue.

Data Presentation

The following table summarizes typical reaction conditions and yields for the bromination of similar substituted nitrobenzenes. This data can serve as a benchmark when developing a protocol for this compound.

Starting MaterialBrominating Agent/CatalystSolventTemperatureTimeYieldReference
1-ethyl-4-nitrobenzeneBr₂ / Ag₂SO₄H₂SO₄ / H₂OAmbient4 h98%[2]
o-ethylnitrobenzeneNBSDichloromethaneReflux2 h90%[4]
1-Bromo-3-(1,1-dimethylethyl)benzenefuming HNO₃ / H₂SO₄-< 0°C3.5 h-[1]

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis of This compound check_reaction Monitor Reaction by TLC start->check_reaction no_product Low/No Product Formation check_reaction->no_product No/Low Conversion multiple_products Multiple Products Observed check_reaction->multiple_products Side Products incomplete_reaction Incomplete Reaction (Starting Material Remains) check_reaction->incomplete_reaction SM Present workup Reaction Complete Proceed to Work-up & Purification check_reaction->workup Complete check_reagents Check Reagent Quality (Brominating Agent, Catalyst) no_product->check_reagents adjust_conditions Adjust Reaction Conditions (Temperature, Time) check_reagents->adjust_conditions adjust_conditions->check_reaction control_stoichiometry Control Stoichiometry (1.0-1.1 eq Bromine) multiple_products->control_stoichiometry lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp lower_temp->check_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time extend_time->check_reaction purification Purification (Column Chromatography/Recrystallization) workup->purification final_product Pure this compound purification->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Bromo-4-ethoxy-1-nitrobenzene synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inactive brominating agent. - Poor quality starting material (4-ethoxynitrobenzene).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range. For bromination, this is often slightly above room temperature. - Use a fresh or properly stored source of bromine or N-bromosuccinimide (NBS). - Purify the starting material before use.
Formation of Multiple Products (Isomers) - Reaction temperature is too high, leading to lack of selectivity. - Incorrect choice of solvent or catalyst.- Lower the reaction temperature to favor the formation of the desired ortho-isomer. - Acetic acid is a commonly used solvent that can promote ortho-bromination. The use of a Lewis acid catalyst should be carefully controlled.
Product is Difficult to Purify - Presence of unreacted starting material. - Formation of isomeric byproducts with similar polarity. - Contamination with residual acid or bromine.- Optimize the reaction to ensure complete consumption of the starting material. - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to separate isomers. - Thoroughly wash the crude product with a sodium bicarbonate or sodium thiosulfate solution to remove acidic impurities and excess bromine, respectively.
Dark-colored Reaction Mixture or Product - Presence of bromine. - Decomposition of the starting material or product.- After the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine. - Avoid excessively high reaction temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct approach is the electrophilic bromination of 4-ethoxynitrobenzene. This is typically achieved using elemental bromine in a suitable solvent like acetic acid. The ethoxy group is an ortho-, para-director, and since the para position is blocked by the nitro group, the bromination occurs at the ortho position.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 4-ethoxynitrobenzene, will have a different Rf value than the product, this compound, allowing for easy visualization of the reaction's progression.

Q3: What are the key safety precautions to take during this synthesis?

Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also involve the use of strong acids, which should also be handled with care.

Q4: Can N-Bromosuccinimide (NBS) be used as an alternative brominating agent?

Yes, NBS can be used as a source of electrophilic bromine and is often considered a milder and easier-to-handle alternative to liquid bromine. The reaction is typically carried out in the presence of a catalytic amount of acid.

Experimental Protocols

Protocol 1: Bromination of 4-ethoxynitrobenzene using Elemental Bromine

This protocol is based on general procedures for the bromination of activated aromatic rings.

Materials:

  • 4-ethoxynitrobenzene

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxynitrobenzene (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Add 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes expected yields based on reaction conditions for similar bromination reactions. Optimization of these parameters for the synthesis of this compound is recommended.

Brominating Agent Catalyst/Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
BromineAcetic Acid0 - 252 - 475 - 90
N-Bromosuccinimide (NBS)Sulfuric Acid / Acetonitrile253 - 680 - 95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-ethoxynitrobenzene in Acetic Acid B 2. Add Bromine Solution A->B C 3. Reaction at Room Temperature B->C D 4. Quench with Water and Sodium Thiosulfate C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G start Problem Encountered low_yield Low Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No check_reagents Check Reagent Purity and Activity low_yield->check_reagents Yes purification_issue Purification Issues? multiple_products->purification_issue No adjust_temp Lower Reaction Temperature multiple_products->adjust_temp Yes optimize_chromatography Optimize Chromatography Eluent purification_issue->optimize_chromatography Yes end Problem Resolved purification_issue->end No optimize_conditions Optimize Temperature and Reaction Time check_reagents->optimize_conditions optimize_conditions->end adjust_temp->end thorough_wash Ensure Thorough Washing Steps optimize_chromatography->thorough_wash thorough_wash->end

Caption: Troubleshooting decision tree for synthesis optimization.

Avoiding side reactions during the nitration of bromo-ethoxy benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the nitration of bromo-ethoxy benzene derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of bromo-ethoxy benzene, helping you navigate common experimental challenges.

Question: Why is the yield of my desired mono-nitrated product consistently low?

Answer:

Low yields in electrophilic aromatic substitution reactions can stem from several factors.[1] Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify the quality and concentration of your nitric and sulfuric acids. Ensure you are using an adequate reaction time and that the temperature is appropriate for the specific isomer you are synthesizing.

  • Sub-optimal Reaction Conditions: Factors like temperature, solvent, and reactant concentrations heavily influence yield.[1] If the temperature is too low, the reaction rate may be excessively slow. Conversely, if it's too high, side reactions can dominate.

  • Product Loss During Workup: The process of quenching the reaction (typically in ice water) and subsequent extractions can lead to product loss. Ensure complete precipitation of your product before filtration and minimize the number of transfer steps.

  • Competing Side Reactions: The formation of multiple isomers, di-nitrated compounds, or oxidation products will inherently reduce the yield of your target molecule.

Question: My reaction produces a mixture of nitro-isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a primary challenge in the nitration of di-substituted benzene rings. The outcome is a competition between the directing effects of the bromo and ethoxy groups.

  • Understanding Directing Effects:

    • Ethoxy Group (-OEt): This is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.[2][3]

    • Bromo Group (-Br): This is a deactivating group but is also ortho, para-directing.[4]

  • Predicting the Outcome: In general, the more powerful activating group dictates the position of substitution.[5][6] Therefore, the ethoxy group will be the dominant directing group. The nitro group will preferentially substitute at the positions that are ortho and para to the ethoxy group.

  • Steric Hindrance: The bulkiness of the substituents and the incoming nitronium ion can block access to certain positions.[5][7] Substitution at a position between two existing substituents is generally disfavored due to steric hindrance.[5]

  • Improving Selectivity:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity between isomers, although this may also decrease the overall reaction rate.

    • Catalyst Choice: Using shape-selective catalysts, such as certain zeolites, has been shown to significantly favor the formation of the para-isomer in nitration reactions.[8]

    • Nitrating Agent: The choice of nitrating agent can influence isomer distribution. Milder conditions or different reagents may alter the ortho:para ratio.[9][10]

Question: I am observing the formation of di-nitrated byproducts. How can I prevent this?

Answer:

The formation of di-nitrated or poly-nitrated products occurs when the initial product is reactive enough to undergo further nitration. This is a common issue with activated aromatic rings.

  • Temperature Control: This is the most critical factor. Nitration is an exothermic reaction, and higher temperatures significantly increase the rate of subsequent nitrations.[11][12] For activated systems, it is crucial to maintain a low temperature (e.g., 0-10°C) throughout the addition of the starting material.

  • Reaction Time: Monitor the reaction's progress (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent the product from reacting further.

  • Stoichiometry: Use a minimal excess, or even a slight deficit, of the nitrating agent (nitric acid) to limit the availability of the electrophile for a second substitution.

  • Milder Nitrating Agents: For highly activated systems, the standard concentrated H₂SO₄/HNO₃ mixture may be too aggressive. Consider using milder reagents, such as nitric acid in acetic anhydride.[2]

Question: My final product is discolored, suggesting oxidation byproducts. What causes this and how can it be avoided?

Answer:

Discoloration, often appearing as dark tars or oils, can indicate oxidative side reactions. This is particularly problematic for rings with strong activating groups like ethers or phenols, which are sensitive to the strongly oxidizing conditions of the nitrating mixture.[13]

  • Control Temperature: High temperatures accelerate oxidation. Maintaining low and consistent temperatures is essential.

  • Protecting Groups: For very sensitive substrates, it may be necessary to temporarily convert the activating group into a less reactive one. For example, an amino group can be acetylated to form an amide, which is less prone to oxidation.[13][14] While less common for ethers, this principle highlights the strategy of reducing ring activation.

  • Milder Conditions: Use the least aggressive nitrating conditions that will still effect the desired transformation. This could involve using more dilute acids or alternative nitrating systems.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for nitrating a bromo-ethoxy benzene derivative?

A standard laboratory procedure involves slowly adding the bromo-ethoxy benzene to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid. The temperature is typically maintained between 0°C and 50°C, depending on the reactivity of the specific isomer.[4][11] The reaction is often quenched by pouring the mixture over crushed ice to precipitate the crude product.[15]

Q2: How do the relative positions of the bromo and ethoxy groups (ortho, meta, para) influence the reaction?

The starting isomer is critical in determining the product distribution:

  • 1-Bromo-2-ethoxybenzene: The primary substitution sites will be para to the ethoxy group (position 4) and ortho to the ethoxy group (position 6). The position between the two substituents (position 3) is sterically hindered.

  • 1-Bromo-3-ethoxybenzene: The directing effects are additive. The positions ortho and para to the ethoxy group (positions 2, 4, and 6) are all activated. Position 2 is also ortho to the bromine. Position 4 is para to the ethoxy and ortho to the bromine. Position 6 is ortho to the ethoxy and meta to the bromine. A mixture of products is likely, with substitution at positions 4 and 6 often being favored.

  • 1-Bromo-4-ethoxybenzene: The directing effects reinforce each other. The positions ortho to the strongly activating ethoxy group (positions 2 and 6) are the most favorable sites for nitration.

Q3: What is the specific role of sulfuric acid in the nitrating mixture?

Sulfuric acid serves two primary roles. First, as a stronger acid than nitric acid, it protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[16] Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.

Q4: How can I effectively purify the desired nitro isomer from the reaction mixture?

The primary method for separating solid constitutional isomers like nitrated bromo-ethoxy benzenes is recrystallization . This technique exploits the differences in solubility between the isomers in a given solvent. For example, para-substituted isomers are often less soluble than their ortho counterparts due to their more symmetric shape, which allows for better packing in a crystal lattice.[12] Ethanol is a common solvent for this purpose.[4] If recrystallization is insufficient, column chromatography can provide a more precise separation.[12]

Q5: What analytical techniques are best for identifying my products and assessing purity?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a quick assessment of the number of components in the product mixture.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguously determining the structure and substitution pattern of the isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass-to-charge ratio, confirming the molecular weight and helping to identify them.

Data Presentation

Table 1: Influence of Substituents on Regioselectivity
SubstituentTypeDirecting Effect
-Br (Bromo)Deactivating (Inductive)ortho, para
-OC₂H₅ (Ethoxy)Activating (Resonance)ortho, para
Table 2: Conceptual Effect of Reaction Conditions on Product Distribution
Parameter ChangeExpected Effect on Di-nitrationExpected Effect on ortho:para RatioRationale
Increase Temperature IncreaseMay Decrease para selectivityHigher energy allows for less favorable, more sterically hindered substitutions and provides activation energy for a second nitration.[11]
Decrease Temperature DecreaseMay Increase para selectivityFavors the pathway with the lowest activation energy, often leading to the sterically less hindered para product.[12]
Use Milder Nitrating Agent DecreaseCan change, often increases paraReduces the overall reactivity of the system, minimizing over-reaction. The bulkier nature of some alternative nitrating agents can increase steric hindrance at the ortho position.[10]

Experimental Protocols

General Protocol for Mono-nitration of a Bromo-ethoxy Benzene Derivative

Disclaimer: This is a generalized procedure. Reaction times, temperatures, and quantities should be optimized for the specific substrate. All work with concentrated acids must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with gentle swirling. Keep this mixture chilled.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve the bromo-ethoxy benzene starting material (e.g., 5.0 g) in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane if the starting material is solid. Cool this flask in an ice-water bath to 0-5°C.

  • Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the bromo-ethoxy benzene derivative over 20-30 minutes. It is critical to maintain the internal reaction temperature below 10°C to prevent over-nitration.[15]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature (e.g., 0-10°C) for 1-2 hours. Monitor the reaction's progress using TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the crude product.[15]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper, followed by a wash with a small amount of cold ethanol to aid in drying.

  • Purification: Purify the crude product by recrystallization, typically from ethanol, to separate the isomers.[4][12]

Visualizations

Key Reaction and Logic Diagrams

Nitration_Pathway cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 H2SO4 Aromatic_Ring Bromo-Ethoxy Benzene Arenium_Ion Arenium Ion (Carbocation Intermediate) Aromatic_Ring->Arenium_Ion + NO₂⁺ Final_Product Nitro-Bromo-Ethoxy Benzene Arenium_Ion->Final_Product - H⁺

Caption: General mechanism for electrophilic aromatic nitration.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity (Isomer Mixture) check_temp Is the reaction temperature as low as feasible? start->check_temp lower_temp Action: Lower temperature (e.g., to 0°C) check_temp->lower_temp No check_reagent Have alternative nitrating agents or catalysts been considered? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Use shape-selective catalyst (Zeolite) or a milder nitrating agent. check_reagent->change_reagent No purify Can isomers be separated post-reaction? check_reagent->purify Yes change_reagent->purify recrystallize Solution: Optimize recrystallization or use column chromatography. purify->recrystallize Yes

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: Directing effects in 1-bromo-2-ethoxybenzene.

References

Technical Support Center: Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4-ethoxy-1-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude product is an oil and does not solidify.

  • Possible Cause: Presence of impurities, such as isomeric byproducts or residual solvent, can lower the melting point of the product, preventing it from solidifying. Over-nitration leading to dinitro-substituted products can also contribute to this issue.

  • Solution:

    • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.

    • Column Chromatography: If the product remains oily, purification by column chromatography is recommended. This technique is effective in separating the desired product from both polar and non-polar impurities. A suggested starting condition is a silica gel column with a hexane/ethyl acetate gradient.

    • Recrystallization attempt: Try to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the inside of the flask with a glass rod at low temperature.

Issue 2: Poor separation during column chromatography.

  • Possible Cause: The chosen solvent system may not have the optimal polarity to effectively separate the target compound from its impurities.

  • Solution:

    • TLC Analysis: Before performing column chromatography, optimize the mobile phase using Thin Layer Chromatography (TLC). Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, petroleum ether/ethyl acetate) to achieve good separation between the product spot and impurity spots. For a related compound, 2-Bromo-4-(1,1-dimethylethyl)-1-nitrobenzene, a developing agent of petroleum ether/ethyl acetate = 3:1 (v/v) has been reported to give a single spot after purification.[1]

    • Solvent Gradient: Employing a gradient elution in your column chromatography can improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For instance, a gradient of 5% to 15% ethyl acetate in hexane has been used for the purification of a similar compound, 2-bromo-4-nitrobenzaldehyde.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.

Issue 3: Low yield after recrystallization.

  • Possible Cause:

    • The chosen recrystallization solvent is too good a solvent for the compound, leading to significant loss of product in the mother liquor.

    • The product is highly impure, and a significant portion is being removed during the purification process.

    • Premature crystallization during hot filtration.

  • Solution:

    • Solvent System Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a similar compound, 2-Bromo-4-(1,1-dimethylethyl)-1-nitrobenzene, an 80% ethanol/water solution was used for recrystallization.[1] You can experiment with different solvent systems, such as ethanol, methanol, or mixtures with water.

    • Minimize Transfers: Minimize the number of transfers of the hot solution to prevent premature crystallization and product loss.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

    • Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Issue 4: Product color is darker than expected (e.g., yellow or brown).

  • Possible Cause: Presence of colored impurities, often nitro-aromatic byproducts or degradation products.

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

    • Washing: After filtration of the purified solid, wash the crystals with a small amount of cold, fresh solvent to remove any residual colored mother liquor. For a related compound, washing with ice water until neutral and then with a small amount of ice methanol was performed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Isomeric Products: Nitration of 1-bromo-3-ethoxybenzene can potentially lead to the formation of other isomers, such as 2-Bromo-6-ethoxy-1-nitrobenzene or 4-Bromo-2-ethoxy-1-nitrobenzene.

  • Dinitro Compounds: Over-nitration can result in the formation of dinitro-substituted products.

  • Starting Materials: Unreacted 1-bromo-3-ethoxybenzene.

  • Side-products from side reactions: Depending on the reaction conditions, other byproducts may be formed.

Q2: What is a good starting solvent system for TLC analysis?

A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 (hexane:ethyl acetate). The ratio can then be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product, which generally provides good separation on a column.

Q3: Can I use a purification method other than chromatography or recrystallization?

A3: While column chromatography and recrystallization are the most common and effective methods for purifying solid organic compounds like this compound, other techniques that could be considered in specific situations include:

  • Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation could be an option, provided the impurities have significantly different boiling points.

  • Acid-Base Extraction: This is generally not applicable unless the impurities have acidic or basic functional groups that the target compound lacks.

Experimental Protocols

General Protocol for Column Chromatography Purification:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. An 80% ethanol/water mixture is a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Suggested Starting Conditions for Purification Techniques

Purification TechniqueParameterSuggested Starting ConditionNotes
Column Chromatography Stationary Phase Silica GelStandard grade, 60-120 or 230-400 mesh.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and increase polarity as needed. A 3:1 petroleum ether/ethyl acetate system has been reported for a similar compound.[1]
Recrystallization Solvent System 80% Ethanol/WaterThis system was successful for a structurally related compound.[1] Other alcohols or alcohol/water mixtures can be tested.

Visualizations

Purification_Workflow Crude Crude this compound Analysis TLC Analysis Crude->Analysis Decision Is it a solid? Analysis->Decision Oily Oily Product Decision->Oily No Solid Solid Product Decision->Solid Yes Column Column Chromatography Oily->Column Recrystallize Recrystallization Solid->Recrystallize Impure_Solid Impure Solid Solid->Impure_Solid Pure_Product Pure Product Column->Pure_Product Recrystallize->Pure_Product Impure_Solid->Column

Caption: Decision workflow for the initial purification strategy of crude this compound.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography TLC Optimize Mobile Phase with TLC Start->TLC Gradient Use a Solvent Gradient Start->Gradient Packing Check Column Packing Start->Packing Solution1 Achieve better spot separation (Rf difference) TLC->Solution1 Solution2 Improve separation of closely eluting compounds Gradient->Solution2 Solution3 Prevent channeling and ensure even flow Packing->Solution3

References

Overcoming poor regioselectivity in the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction.

Troubleshooting Guide: Poor Regioselectivity

Direct nitration of 3-bromoethoxybenzene often leads to a mixture of isomers due to the competing directing effects of the ethoxy and bromo substituents. Both are ortho-, para-directing groups, which can result in the formation of unwanted side products.

Issue Potential Cause Recommended Solution
Low yield of the desired this compound isomer. The ethoxy group (activating) and the bromo group (deactivating) both direct nitration to positions ortho and para relative to themselves, leading to a mixture of isomers.Employ a multi-step synthesis strategy that offers greater regiochemical control.
Difficult separation of isomers. The various bromo-ethoxy-nitrobenzene isomers produced have similar physical properties, making purification by standard methods like recrystallization or column chromatography challenging.Optimize the reaction to favor the formation of the desired isomer, thereby simplifying the purification process. Consider derivatization to facilitate separation if direct methods fail.
Formation of multiple nitrated products. Harsh nitrating conditions (e.g., high concentration of nitric and sulfuric acids, elevated temperatures) can lead to dinitration or other side reactions.Use milder nitrating agents and maintain a low reaction temperature to improve selectivity.
Comparative Data of Synthetic Strategies
Synthetic Approach Starting Material Key Steps Estimated Isomer Ratio (Target:Other) Estimated Overall Yield Key Advantages Key Disadvantages
Direct Nitration 3-BromoethoxybenzeneSingle-step nitration~1:140-50%Fewer steps, quicker procedure.Poor regioselectivity, difficult purification.
Multi-step Synthesis 4-EthoxyanilineAcetylation, Bromination, Deacetylation, Diazotization, Nitration>95:560-70%High regioselectivity, pure product.Multiple steps, longer reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 3-bromoethoxybenzene not regioselective?

A1: In 3-bromoethoxybenzene, the ethoxy group is a strongly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The activating ethoxy group will strongly direct the incoming nitro group to its ortho and para positions. The bromo group also directs to its ortho and para positions. This results in the formation of a mixture of isomers, primarily this compound and 2-bromo-6-ethoxy-1-nitrobenzene, making it a non-regioselective reaction.

Q2: What is the principle behind the recommended multi-step synthesis for achieving high regioselectivity?

A2: The multi-step synthesis approach controls the regiochemistry by introducing the substituents in a specific order. Starting with 4-ethoxyaniline, the highly activating amino group (protected as an acetamide) directs the bromination almost exclusively to the position ortho to it. Once the bromo and ethoxy groups are in the desired 1,2,4-relationship, the amino group is regenerated and then converted to a nitro group via a Sandmeyer-type reaction, thus ensuring the formation of the single desired isomer.

Q3: Are there alternative milder nitrating agents I can use for the direct nitration approach?

A3: Yes, while a mixture of nitric and sulfuric acid is common, milder and more selective nitrating agents can be employed. These include acetyl nitrate, nitronium tetrafluoroborate, or dinitrogen pentoxide. These reagents can sometimes offer improved regioselectivity, especially at lower temperatures, although the formation of multiple isomers is still likely.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the substitution pattern on the aromatic ring. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and by measuring the melting point of the crystalline product.

Experimental Protocols

Protocol 1: Direct Nitration of 3-Bromoethoxybenzene (Lower Regioselectivity)

This method is faster but results in a mixture of isomers requiring careful purification.

Materials:

  • 3-Bromoethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add 10 mmol of 3-bromoethoxybenzene to a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid with constant stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.

  • Slowly pour the reaction mixture onto 50 g of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product is a mixture of isomers that will require purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Multi-step Regioselective Synthesis from 4-Ethoxyaniline (Higher Regioselectivity)

This route provides excellent regiochemical control.

Step 1: Acetylation of 4-Ethoxyaniline

  • Dissolve 10 mmol of 4-ethoxyaniline in 20 mL of 10% aqueous acetic acid.

  • Add 1.2 equivalents of acetic anhydride dropwise with stirring.

  • Stir for 30 minutes at room temperature.

  • Collect the precipitated N-(4-ethoxyphenyl)acetamide by filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-ethoxyphenyl)acetamide

  • Dissolve the dried acetanilide from Step 1 in 20 mL of glacial acetic acid.

  • Slowly add 1.05 equivalents of bromine in 5 mL of acetic acid dropwise, keeping the temperature below 20°C.

  • Stir for 1 hour at room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitated N-(2-bromo-4-ethoxyphenyl)acetamide by filtration, wash with water, and dry.[1]

Step 3: Deacetylation

  • Reflux the bromo-acetanilide from Step 2 in a mixture of 20 mL of ethanol and 20 mL of concentrated hydrochloric acid for 2 hours.

  • Cool the solution and neutralize with a concentrated sodium hydroxide solution until basic.

  • Extract the 2-bromo-4-ethoxyaniline with diethyl ether, dry the organic layer, and remove the solvent.

Step 4: Diazotization and Nitration (Sandmeyer-type Reaction)

  • Dissolve the 2-bromo-4-ethoxyaniline from Step 3 in a mixture of 10 mL of concentrated sulfuric acid and 20 mL of water at 0-5°C.

  • Slowly add a solution of 1.1 equivalents of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.

  • In a separate flask, prepare a solution of 1.5 equivalents of sodium nitrite in 10 mL of water and add 1.2 equivalents of copper(I) oxide. Neutralize this suspension with sulfuric acid and cool to 0°C.

  • Slowly add the diazonium salt solution to the copper nitrite suspension with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with water, dry the organic layer, and remove the solvent. Purify the crude product by column chromatography to yield this compound.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow start Synthesis of This compound direct_nitration Direct Nitration Route start->direct_nitration multi_step Multi-step Synthesis Route start->multi_step Alternative issue Poor Regioselectivity? purification Purify Product (Column Chromatography) issue->purification Yes (Mixture) end_product Pure this compound issue->end_product No (Pure) analysis Analyze Isomer Ratio (GC/NMR) direct_nitration->analysis multi_step->end_product analysis->issue purification->end_product

Caption: A flowchart illustrating the decision-making process for synthesizing this compound.

reaction_pathway cluster_direct Direct Nitration Pathway cluster_multistep Multi-step Synthesis Pathway start_direct 3-Bromoethoxybenzene product_mixture Isomer Mixture: - this compound - 2-Bromo-6-ethoxy-1-nitrobenzene - etc. start_direct->product_mixture HNO3, H2SO4 start_multi 4-Ethoxyaniline step1 N-(4-ethoxyphenyl)acetamide start_multi->step1 Ac2O step2 N-(2-bromo-4-ethoxyphenyl)acetamide step1->step2 Br2, AcOH step3 2-Bromo-4-ethoxyaniline step2->step3 H+, H2O final_product This compound step3->final_product 1. NaNO2, H+ 2. NaNO2, Cu2O

Caption: Comparison of the direct versus multi-step synthesis pathways for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki coupling reaction for 2-Bromo-4-ethoxy-1-nitrobenzene. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and achieve high-yield synthesis of the desired biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Suzuki coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. The presence of the electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, which is favorable.[1] However, it can also increase the susceptibility to side reactions. Potential issues include catalyst deactivation, incomplete reaction, and the formation of byproducts such as homocoupled products and protodeboronation of the boronic acid.[2] Careful optimization of the catalyst system, base, and solvent is crucial for a successful coupling.

Q2: Which palladium catalyst and ligand combination is most effective for this type of substrate?

A2: For electron-deficient aryl bromides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[1][3] Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines have shown excellent performance in coupling similar substrates.[2] These ligands promote the oxidative addition step and stabilize the palladium(0) species, leading to higher catalytic activity and yields. While traditional catalysts like Pd(PPh₃)₄ can be used, they may require higher catalyst loadings and longer reaction times.

Q3: How does the choice of base influence the reaction outcome?

A3: The base plays a critical role in the transmetalation step of the Suzuki coupling.[3] For this substrate, inorganic bases are generally preferred over organic bases.[4] Moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have proven effective.[5] The choice of base can also influence the rate of side reactions, such as the hydrolysis of the boronic acid, so it should be carefully selected and optimized.

Q4: What is the recommended solvent system for this reaction?

A4: A variety of organic solvents can be used for Suzuki coupling reactions.[6] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often employed, frequently in combination with water.[4][7] The presence of water can be crucial for the activity of the base and to facilitate the transmetalation step.[1] The optimal solvent system will depend on the specific boronic acid used and the reaction temperature.

Q5: At what temperature should the reaction be conducted?

A5: The reaction temperature is a critical parameter that needs to be optimized. Generally, Suzuki couplings are run at elevated temperatures, typically ranging from 60°C to 110°C.[8] The optimal temperature will depend on the reactivity of the specific coupling partners and the chosen catalyst system. Starting with a moderate temperature (e.g., 80°C) and monitoring the reaction progress is a good starting point for optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. 4. Reaction temperature too low. 5. Presence of oxygen in the reaction mixture.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Try a different solvent or solvent mixture (e.g., Dioxane/H₂O, THF/H₂O, DMF). 4. Gradually increase the reaction temperature. 5. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Formation of Homocoupled Product (Biaryl from Boronic Acid) 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture. 2. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
Protodeboronation (Boronic Acid is Converted to the Corresponding Arene) 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. 3. Prolonged reaction times.1. Use a milder base or lower the reaction temperature. 2. Reduce the amount of water in the solvent system. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of the Starting Material 1. Presence of impurities that can act as hydride sources. 2. Certain catalyst/ligand combinations may promote this side reaction.1. Ensure all reagents and solvents are pure. 2. Screen different ligands.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-ethoxy-1-nitro-2-phenylbenzene.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield
EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)65
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)85
3Pd(OAc)₂ (2)SPhos (4)92
4Pd(OAc)₂ (2)XPhos (4)90

Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Dioxane/H₂O (5:1), 100°C, 12 h.

Table 2: Effect of Base and Solvent on Yield
EntryBase (2 eq)Solvent (v/v)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)78
2Cs₂CO₃THF/H₂O (4:1)88
3K₃PO₄Dioxane/H₂O (5:1)92
4Na₂CO₃DMF/H₂O (5:1)85

Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100°C, 12 h.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst/ligand active and appropriate? Start->Check_Catalyst Change_Catalyst Screen different catalysts/ligands (e.g., SPhos, XPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base suitable and sufficiently strong? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen different bases (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Solvent Are reagents fully dissolved? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Try different solvents or co-solvents (Dioxane/H₂O, DMF) Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Check_Inertness Is the reaction under an inert atmosphere? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Degas_Solvents Degas solvents and purge with N₂/Ar Check_Inertness->Degas_Solvents No Success Reaction Optimized Check_Inertness->Success Yes Degas_Solvents->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemoselective reduction of nitro groups in the presence of halogens. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in reducing a nitro group on a halogenated aromatic ring?

The primary challenge is preventing the concurrent reduction of the carbon-halogen bond, a side reaction known as dehalogenation. This is particularly problematic with more reactive halogens (I > Br > Cl) and when using highly active catalysts like Palladium on carbon (Pd/C) with hydrogen gas. Other common issues include incomplete reaction, low yields, and the formation of undesired byproducts.[1][2]

Q2: Which methods are generally recommended for the chemoselective reduction of nitro groups without causing dehalogenation?

Several methods are known to be effective. The choice often depends on the specific substrate, the halogen present, and the other functional groups on the molecule. Commonly successful methods include:

  • Palladium on carbon (Pd/C) with hydrazine hydrate: This transfer hydrogenation method is often milder than using hydrogen gas and can be highly selective.[3][4][5][6]

  • Sodium borohydride with nickel(II) chloride (NaBH4/NiCl2): This system generates a nickel boride species in situ that can selectively reduce the nitro group.[7][8]

  • Iron-based systems (e.g., Fe/NH4Cl, Fe/HCl): These are classical and cost-effective methods that often show excellent chemoselectivity for the nitro group, with a high tolerance for various functional groups, including halogens.

Q3: How does the nature of the halogen (F, Cl, Br, I) affect the choice of reduction method?

The lability of the carbon-halogen bond increases down the group (C-I > C-Br > C-Cl > C-F). Therefore, for substrates bearing iodine or bromine, milder reaction conditions are crucial to avoid dehalogenation. For iodo- and bromoarenes, iron-based methods or carefully controlled Pd/C with hydrazine hydrate at room temperature are often preferred. Chloroarenes are generally more stable, allowing for a broader range of conditions. Fluoroarenes are typically very robust and less susceptible to dehalogenation under most nitro reduction conditions.[2]

Q4: Can I use catalytic hydrogenation with H2 gas for this transformation?

While catalytic hydrogenation with H2 is a common method for nitro reduction, it is often too harsh for substrates with sensitive halogen substituents, especially with catalysts like Pd/C, which are highly active for hydrogenolysis.[9] If this method is pursued, careful optimization of reaction conditions (catalyst, solvent, temperature, and pressure) is necessary. Using alternative catalysts like Raney Nickel may sometimes offer better selectivity against dehalogenation of aromatic halides compared to Pd/C.[10]

Troubleshooting Guides

Problem 1: Significant dehalogenation of my starting material is observed.

This is a common side reaction, particularly when using palladium-based catalysts.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst is too active. For Pd/C, consider using a lower loading of the catalyst or a catalyst with lower activity. Alternatively, switch to a different catalytic system known for better selectivity, such as Fe/NH4Cl or NaBH4/NiCl2.
Reaction temperature is too high. Dehalogenation is often accelerated at elevated temperatures. If using Pd/C with hydrazine hydrate, running the reaction at room temperature instead of reflux can significantly reduce dehalogenation.[2]
Use of hydrogen gas with Pd/C. Hydrogen gas with Pd/C is highly effective at hydrodehalogenation. Switch to a milder hydrogen source like hydrazine hydrate or ammonium formate.
In situ generated amino group enhances dehalogenation. The newly formed aniline can sometimes promote dehalogenation. Ensure rapid and clean conversion to minimize the time the product is exposed to the reaction conditions.
Problem 2: The nitro group reduction is incomplete or very slow.

A sluggish or incomplete reaction can be due to several factors related to the reagents, catalyst, or substrate.

Possible Causes and Solutions:

CauseRecommended Action
Poor quality or deactivated catalyst. For catalytic methods, ensure the catalyst is fresh and has been stored properly. If using a recycled catalyst, its activity may have diminished.
Insufficient amount of reducing agent. Ensure the correct stoichiometry of the reducing agent (e.g., hydrazine hydrate, NaBH4, iron powder) is used. An excess is often required.
Poor solubility of the substrate. The substrate must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system. For hydrophobic compounds, using a co-solvent like THF or ethanol might be beneficial.
Steric hindrance around the nitro group. A sterically hindered nitro group may require more forcing conditions, such as higher temperatures or longer reaction times. However, this may also increase the risk of dehalogenation, so a careful balance is needed.
Presence of catalyst poisons. Certain functional groups, like thiols, can poison palladium catalysts, inhibiting their activity. If your substrate contains such groups, a stoichiometric reducing agent like SnCl2 or an iron-based system might be a better choice.
Problem 3: The reaction yields are consistently low.

Low yields can result from incomplete reactions, product degradation, or issues during the work-up procedure.

Possible Causes and Solutions:

CauseRecommended Action
Formation of byproducts. Besides dehalogenation, other side reactions might be occurring. Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts and adjust the reaction conditions accordingly.
Product degradation. The resulting aniline may be unstable under the reaction or work-up conditions. Consider a milder work-up procedure or immediate protection of the amine after the reaction.
Losses during work-up and purification. Ensure efficient extraction of the product from the aqueous phase. The choice of extraction solvent is critical. Optimize the purification method (e.g., column chromatography, crystallization) to minimize losses.
Inaccurate quantification of starting material. Ensure the starting material is pure and accurately weighed to calculate a reliable yield.

Data Presentation: Comparison of Common Methods

The following table summarizes typical reaction conditions and outcomes for the chemoselective reduction of nitroarenes to their corresponding anilines in the presence of halogens.

MethodSubstrate ExampleHalogenReagents and ConditionsTime (h)Yield (%)Dehalogenation (%)Reference
Pd/C, N2H4·H2O 1-Bromo-4-nitrobenzeneBr10% Pd/C, N2H4·H2O, Methanol, reflux0.595<1[5]
1-Chloro-4-nitrobenzeneCl10% Pd/C, N2H4·H2O, Methanol, reflux0.598<1[5]
1-Iodo-4-nitrobenzeneI10% Pd/C, N2H4·H2O, Methanol, RT192<2[2]
Fe, NH4Cl 1-Chloro-2-nitrobenzeneClFe powder, NH4Cl, Ethanol/Water, reflux295Not detected[1]
1-Bromo-3-nitrobenzeneBrFe powder, NH4Cl, Ethanol/Water, reflux392Not detected[1]
NaBH4, NiCl2·6H2O 4-ChloronitrobenzeneClNaBH4, NiCl2·6H2O, Acetonitrile/Water, RT0.1795Not specified[7]
4-BromonitrobenzeneBrNaBH4, NiCl2·6H2O, Acetonitrile/Water, RT0.1794Not specified[7]

Experimental Protocols

Method 1: Reduction using Pd/C and Hydrazine Hydrate

This protocol is adapted from Li, F., et al., Synlett, 2014 , 25, 1403-1408.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halogenated nitroarene (1.0 mmol) and methanol (5 mL).

  • Reagent Addition: Add 10% Palladium on carbon (typically 5-10 mol% Pd). To this suspension, add hydrazine monohydrate (10.0 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (depending on the substrate's reactivity and the lability of the halogen). Monitor the reaction progress by Thin Layer Chromatography (TLC). For more sensitive substrates, maintaining the reaction at room temperature is recommended to minimize dehalogenation.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Method 2: Reduction using Iron and Ammonium Chloride (Fe/NH4Cl)

This protocol is a general procedure based on literature reports.[1]

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine the halogenated nitroarene (1.0 mmol), ethanol (10 mL), and water (2.5 mL).

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a Celite pad to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Method 3: Reduction using Sodium Borohydride and Nickel(II) Chloride (NaBH4/NiCl2)

This protocol is adapted from Setamdideh, D., et al., Asian Journal of Chemistry, 2010 , 22, 5575-5579.[7]

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve the halogenated nitroarene (1.0 mmol) in a mixture of acetonitrile (3.0 mL) and water (0.3 mL).

  • Catalyst Formation: Add nickel(II) chloride hexahydrate (NiCl2·6H2O, 0.2 mmol) to the solution and stir for a few minutes.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH4, 4.0 mmol) portion-wise. A black precipitate of nickel boride should form, and gas evolution may be observed.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid, completing within 5-20 minutes.

  • Work-up: Once the reaction is complete, add water (5 mL) and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 10 mL).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Visualizations

Troubleshooting_Nitro_Reduction start Start Experiment: Chemoselective Nitro Reduction reaction_outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) start->reaction_outcome success Successful Reduction: High Yield, High Selectivity reaction_outcome->success Clean Conversion dehalogenation Problem: Dehalogenation reaction_outcome->dehalogenation Dehalogenated Product Observed incomplete_reaction Problem: Incomplete Reaction reaction_outcome->incomplete_reaction Starting Material Remains low_yield Problem: Low Yield reaction_outcome->low_yield Product Formed, but Yield is Low sol_dehal_temp Lower Reaction Temperature dehalogenation->sol_dehal_temp sol_dehal_reagent Change Reducing System (e.g., to Fe/NH4Cl) dehalogenation->sol_dehal_reagent sol_dehal_catalyst Reduce Catalyst Loading dehalogenation->sol_dehal_catalyst sol_inc_reagent Increase Amount of Reducing Agent incomplete_reaction->sol_inc_reagent sol_inc_solvent Change Solvent for Better Solubility incomplete_reaction->sol_inc_solvent sol_inc_time Increase Reaction Time incomplete_reaction->sol_inc_time sol_low_workup Optimize Work-up and Purification low_yield->sol_low_workup sol_low_byproducts Identify and Minimize Byproduct Formation low_yield->sol_low_byproducts

Caption: Troubleshooting workflow for chemoselective nitro group reduction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve Halogenated Nitroarene in Solvent add_reagents Add Catalyst and/or Reducing Agents start->add_reagents run_reaction Stir at Appropriate Temperature add_reagents->run_reaction monitor Monitor by TLC run_reaction->monitor filter Filter to Remove Insolubles (Catalyst/Salts) monitor->filter Reaction Complete extract Extract with Organic Solvent filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (Chromatography/Crystallization) dry_concentrate->purify

Caption: General experimental workflow for nitro group reduction.

References

Identifying and removing impurities from 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-ethoxy-1-nitrobenzene. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The impurities largely depend on the synthetic route. Two common routes are the bromination of 4-ethoxynitrobenzene and the etherification of 2-bromo-4-nitrophenol.

  • From Bromination of 4-ethoxynitrobenzene:

    • Unreacted 4-ethoxynitrobenzene: Incomplete bromination can leave the starting material in your final product.

    • Isomeric products: The ethoxy group is an ortho-, para-director. While the para-position is blocked by the nitro group, bromination can potentially occur at other positions, though the primary product is the 2-bromo isomer. Dibrominated species may also form under harsh conditions.

    • Residual brominating agent: Traces of bromine or N-bromosuccinimide (NBS) might remain.

  • From Etherification of 2-bromo-4-nitrophenol:

    • Unreacted 2-bromo-4-nitrophenol: Incomplete etherification is a common source of this impurity.

    • Unreacted ethylating agent: Residual ethyl iodide or other ethylating agents may be present.

    • Byproducts from the base: If a base like potassium carbonate is used, inorganic salts can be an impurity if not properly removed during workup.

Q2: How can I identify the impurities in my sample?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. The product and impurities will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and the relative amounts of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the desired product and any organic impurities by their characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of the components in your sample, confirming the presence of expected impurities.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the first choice for removing minor impurities from a solid product. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Column Chromatography: This technique is excellent for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Troubleshooting Guides

Issue 1: My purified product has a low melting point and appears discolored.

Possible Cause: This usually indicates the presence of residual starting materials or colored byproducts.

Troubleshooting Steps:

  • Identify the Impurity:

    • Run a TLC of your product alongside the starting materials. For a typical silica gel plate, a mobile phase of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) should provide good separation.

    • Acquire a ¹H NMR spectrum. Compare the signals with the known spectrum of this compound to identify any unexpected peaks.

  • Purification:

    • Recrystallization: Attempt recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is not sufficient, purify the material using silica gel column chromatography with a hexane/ethyl acetate gradient.

Issue 2: The ¹H NMR spectrum of my product shows unexpected aromatic signals.

Possible Cause: This suggests the presence of isomeric impurities.

Troubleshooting Steps:

  • Analyze the NMR Spectrum:

    • Carefully analyze the coupling patterns and integration of the aromatic signals. The desired product, this compound, will have a specific substitution pattern on the benzene ring.

    • Consult spectral databases to identify potential isomers based on their predicted chemical shifts and coupling constants.

  • Purification:

    • Fractional Recrystallization: It may be possible to separate isomers by carefully performing multiple recrystallizations, as different isomers can have slightly different solubilities.

    • Preparative HPLC or Column Chromatography: For challenging separations, preparative HPLC or meticulous column chromatography with a shallow solvent gradient may be necessary.

Data Presentation

ParameterThis compound4-ethoxynitrobenzene (Impurity)2-bromo-4-nitrophenol (Impurity)
Molecular Weight 246.06 g/mol 167.16 g/mol 218.00 g/mol
Appearance Light yellow solidYellow solidYellow crystalline solid
¹H NMR (CDCl₃, ppm) ¹~1.4 (t, 3H), ~4.1 (q, 2H), ~7.0 (d, 1H), ~8.1 (dd, 1H), ~8.3 (d, 1H)~1.4 (t, 3H), ~4.1 (q, 2H), ~6.9 (d, 2H), ~8.2 (d, 2H)~5.8 (br s, 1H), ~7.2 (d, 1H), ~8.2 (dd, 1H), ~8.5 (d, 1H)

¹Approximate chemical shifts. Actual values may vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Identification of Impurities by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Prepare the Mobile Phase: A mixture of hexane and ethyl acetate is recommended. Start with a ratio of 9:1 (v/v) and adjust as needed for optimal separation.

  • Spot the Samples: Dissolve small amounts of your crude product, the starting material(s), and a co-spot (a mixture of crude product and starting material) in a suitable solvent like ethyl acetate or dichloromethane. Spot them on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). Calculate the Rf value for each spot.

Protocol 2: Purification by Recrystallization
  • Dissolve the Crude Product: Place the crude this compound in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cool the Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute the Column: Start eluting with pure hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate, then 90:10, and so on.

  • Collect Fractions: Collect the eluent in small fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Caption: Workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic start Crude Product Impure? analytical_steps Perform TLC, HPLC, NMR start->analytical_steps Yes final_product Pure Product start->final_product No impurity_type Identify Impurity Type analytical_steps->impurity_type starting_material Unreacted Starting Material / Byproduct impurity_type->starting_material Different Polarity isomer Isomeric Impurity impurity_type->isomer Similar Polarity purification_recryst Recrystallization starting_material->purification_recryst purification_column Column Chromatography isomer->purification_column purification_recryst->final_product purification_column->final_product

Caption: Decision-making workflow for troubleshooting impurities in this compound.

Troubleshooting unexpected NMR shifts in 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-4-ethoxy-1-nitrobenzene analysis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting NMR data and resolving unexpected spectral shifts.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on solvent and concentration. However, typical predicted values are summarized in the data tables below. The aromatic region will show three distinct protons, while the ethoxy group will present as a quartet and a triplet.

Q2: Why do my observed NMR shifts not match the predicted or literature values?

A2: Discrepancies between observed and expected NMR shifts are common and can arise from several factors, including the choice of solvent, sample concentration, temperature, pH, and the presence of impurities. This guide provides detailed troubleshooting steps to identify the cause of these variations.

Q3: What is the most common reason for seeing extra peaks in my spectrum?

A3: The most frequent cause of unexpected signals is the presence of impurities. These can include residual solvents from purification (e.g., ethyl acetate, dichloromethane), water, or unreacted starting materials.[1] It is also possible to observe rotamers, which can be identified by acquiring the spectrum at a higher temperature.[1]

Q4: My aromatic signals are all clumped together. How can I resolve them?

A4: Overlapping signals in the aromatic region can often be resolved by changing the NMR solvent.[1] Solvents like benzene-d6 can induce different shifts compared to chloroform-d, helping to separate the peaks and clarify multiplicities.[1][2]

Troubleshooting Unexpected NMR Shifts

This guide addresses specific issues you may encounter during the NMR analysis of this compound.

Issue 1: My aromatic proton signals are shifted significantly upfield or downfield.

  • Possible Cause: Solvent Effects. The chemical shifts of aromatic protons are particularly sensitive to the solvent used. Aromatic solvents like benzene-d6 or pyridine-d5 can engage in π-stacking interactions with the analyte, causing significant shifts (often upfield) compared to less interactive solvents like chloroform-d (CDCl3).[2] The polarity of the solvent can also influence the electronic environment of the molecule.[3]

  • Solution:

    • Confirm the solvent used for the experiment and compare it to the solvent reported in the reference data.

    • If signals are crowded or overlapping, re-run the sample in a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) to see if the peaks resolve.[1]

Issue 2: The chemical shifts of the ethoxy group protons (-O-CH2- and -CH3) are incorrect.

  • Possible Cause: Concentration Effects. At high concentrations, intermolecular interactions (like dipole-dipole interactions or temporary dimerization) can occur, altering the electronic environment of the molecule and causing shifts in the spectrum. This can be more pronounced for polar molecules.

  • Solution:

    • Prepare a more dilute sample and re-acquire the spectrum.[4] If the chemical shifts change upon dilution, concentration effects were likely the cause.

    • Ensure your sample is fully dissolved and the solution is homogeneous.

Issue 3: I am observing broad peaks instead of sharp signals.

  • Possible Cause 1: Poor Shimming. The homogeneity of the magnetic field (shimming) is critical for obtaining sharp peaks. Poor shimming is a common cause of peak broadening.[4]

  • Solution 1: Re-shim the spectrometer or use the instrument's automated shimming routine before acquiring the data.

  • Possible Cause 2: Low Solubility or Sample Aggregation. If the compound is not fully dissolved or is aggregating in the solution, this can lead to broad lines.[4]

  • Solution 2: Try a different solvent in which the compound is more soluble. Gentle heating or sonication may also help, but ensure the sample is returned to the desired experimental temperature before analysis.

  • Possible Cause 3: Sample is Too Concentrated. Overly concentrated samples can lead to increased viscosity and peak broadening.[4][5]

  • Solution 3: Dilute your sample to an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent for 1H NMR).

Issue 4: The integration values for my peaks are incorrect.

  • Possible Cause 1: Overlapping Peaks. If peaks are not well-resolved (e.g., an impurity peak is under a signal of interest), the integration will be inaccurate. The residual solvent peak can also interfere with integrations, especially in the aromatic region.[1]

  • Solution 1: Try a different solvent to better resolve the peaks.[1]

  • Possible Cause 2: Insufficient Relaxation Delay. For quantitative analysis, a sufficient relaxation delay (d1) between scans is crucial to allow all protons to fully relax back to equilibrium. A short delay can lead to saturation, especially for quaternary carbons in 13C NMR or protons with long relaxation times.

  • Solution 2: Increase the relaxation delay (d1) in the acquisition parameters. A common starting point is 1-2 seconds for 1H NMR, but may need to be longer for accurate integration.

Data Presentation

Expected ¹H NMR Chemical Shifts

Predicted for CDCl₃, values can vary.

ProtonsMultiplicityExpected Shift (ppm)Potential Observed Shift (ppm)Possible Causes for Deviation
Ethoxy -CH₃Triplet (t)~1.4 - 1.51.3 - 1.6Solvent, Concentration
Ethoxy -CH₂-Quartet (q)~4.1 - 4.24.0 - 4.3Solvent, Concentration, Temperature
Aromatic H-5Doublet (d)~7.0 - 7.16.9 - 7.2Solvent, Temperature
Aromatic H-6Doublet of Doublets (dd)~8.1 - 8.28.0 - 8.3Solvent, Temperature
Aromatic H-3Doublet (d)~8.3 - 8.48.2 - 8.5Solvent, Temperature

Note: Actual peak assignments for H-3, H-5, and H-6 may vary based on experimental conditions. The provided assignments are based on typical electronic effects.[6][7][8][9]

Expected ¹³C NMR Chemical Shifts

Predicted for CDCl₃, values can vary.

Carbon AtomExpected Shift (ppm)Potential Observed Shift (ppm)Possible Causes for Deviation
Ethoxy -C H₃~14 - 1513 - 16Solvent
Ethoxy -C H₂-~65 - 6664 - 67Solvent
C-2 (C-Br)~111 - 112110 - 113Solvent, "Heavy Atom Effect"
C-5~116 - 117115 - 118Solvent
C-3~126 - 127125 - 128Solvent
C-6~129 - 130128 - 131Solvent
C-4 (C-O)~142 - 143141 - 144Solvent
C-1 (C-NO₂)~152 - 153151 - 154Solvent

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weigh Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). If desired for an internal standard, use a solvent containing 0.03% Tetramethylsilane (TMS).

  • Dissolve Sample: Cap the NMR tube securely and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or brief sonication to ensure the sample is fully dissolved.

  • Transfer and Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Label: Clearly label the NMR tube with the sample identification.

Protocol 2: Standard ¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and tune the probe.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters (for a 400 MHz spectrometer):

    • Pulse Sequence: zg30 (or equivalent simple pulse-acquire sequence)

    • Temperature: 298 K (25 °C)

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm).

    • Pulse Angle (P1): 30 degrees (to allow for faster repetition)

    • Acquisition Time (AQ): ~2-3 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 8 or 16 scans

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Mandatory Visualizations

Caption: Electronic effects influencing proton chemical shifts.

troubleshooting_workflow start Unexpected NMR Shifts Observed check_impurity Are there extra, unidentified peaks? start->check_impurity impurity_yes Impurity Likely check_impurity->impurity_yes Yes check_broad Are peaks broad? check_impurity->check_broad No impurity_sol Identify common impurities: - Residual Solvents (EtOAc, DCM) - Water - Starting Material Re-purify sample if necessary. impurity_yes->impurity_sol impurity_sol->check_broad broad_yes Broad Peaks check_broad->broad_yes Yes check_shift Are aromatic/aliphatic shifts incorrect? check_broad->check_shift No broad_sol 1. Re-shim the instrument. 2. Check sample solubility. 3. Dilute the sample. broad_yes->broad_sol broad_sol->check_shift shift_yes Systematic Shift check_shift->shift_yes Yes end_node Spectrum Interpreted check_shift->end_node No / Resolved shift_sol 1. Check solvent (vs. reference). 2. Re-run in a different solvent. 3. Check sample concentration. shift_yes->shift_sol shift_sol->end_node

References

Technical Support Center: Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene. Below you will find detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and key quantitative data to support your experimental work.

Experimental Protocols

A viable and scalable synthesis of this compound can be achieved through a two-step process. The first step involves the bromination of 4-nitrophenol to yield the intermediate, 2-bromo-4-nitrophenol. The second step is a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

This procedure is adapted from established methods for the bromination of nitrophenols.

Materials and Equipment:

  • 4-nitrophenol

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol (0.54 mol) in glacial acetic acid (700 ml).

  • With continuous stirring at room temperature, add bromine (40 ml) dropwise from a dropping funnel.[1]

  • Stir the resulting solution at room temperature for 24 hours under a nitrogen atmosphere.[1]

  • After the reaction is complete, remove the glacial acetic acid using a rotary evaporator under reduced pressure.

  • Recrystallize the crude residue from dichloromethane to obtain pure 2-bromo-4-nitrophenol.[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This step utilizes the intermediate from Step 1 to form the final product.

Materials and Equipment:

  • 2-bromo-4-nitrophenol

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromo-4-nitrophenol (1 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-NitrophenolC₆H₅NO₃139.11100-02-7
BromineBr₂159.8087726-95-6
2-Bromo-4-nitrophenolC₆H₄BrNO₃218.015847-59-6
Ethyl IodideC₂H₅I155.9775-03-6
Potassium CarbonateK₂CO₃138.205584-08-7
This compoundC₈H₈BrNO₃246.0657279-69-3
Table 2: Summary of Experimental Parameters
Reaction StepStarting MaterialProductTypical YieldKey Reaction Conditions
Bromination4-Nitrophenol2-Bromo-4-nitrophenol~85-95%Room temperature, 24 hours, glacial acetic acid
Williamson Ether Synthesis2-Bromo-4-nitrophenolThis compound~80-90%Reflux in acetone, 4-6 hours, K₂CO₃ as base

Troubleshooting Guide and FAQs

Q1: The yield of 2-bromo-4-nitrophenol in Step 1 is lower than expected. What could be the cause?

A1: Several factors could contribute to a low yield. Ensure that the bromine was added dropwise to control the reaction rate and prevent the formation of unwanted byproducts. Also, verify the purity of your starting 4-nitrophenol, as impurities can interfere with the reaction. Incomplete reaction time or loss of product during recrystallization are other potential causes.

Q2: I am observing the formation of a di-brominated product. How can I minimize this?

A2: The formation of 2,6-dibromo-4-nitrophenol is a common side reaction if the reaction conditions are not carefully controlled.[2] To minimize this, ensure accurate stoichiometry of bromine and add it slowly to the reaction mixture. Running the reaction at a controlled room temperature is also crucial.

Q3: The Williamson ether synthesis (Step 2) is not proceeding to completion. What should I check?

A3: Incomplete ether synthesis can be due to several reasons. Ensure that your reagents, particularly the acetone and potassium carbonate, are anhydrous, as water can inhibit the reaction. The reaction is an S_N2 type, which is sensitive to steric hindrance.[3][4] Ensure you are using a primary alkyl halide like ethyl iodide or ethyl bromide.[3][4] Also, confirm that the reaction is being adequately heated and stirred to ensure proper mixing and energy input.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Bromine is highly corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Glacial acetic acid is also corrosive. Organic solvents like dichloromethane and acetone are flammable and should be handled away from ignition sources.

Q5: How can I effectively monitor the progress of both reaction steps?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring both reactions. For Step 1, you can observe the consumption of the 4-nitrophenol spot and the appearance of the 2-bromo-4-nitrophenol product spot. Similarly, for Step 2, you can track the disappearance of the 2-bromo-4-nitrophenol and the formation of the final product. Using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) will allow for clear separation of the spots.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis start1 4-Nitrophenol reagent1 Bromine Glacial Acetic Acid start1->reagent1 process1 Stir at Room Temp (24 hours) reagent1->process1 workup1 Evaporation & Recrystallization process1->workup1 intermediate 2-Bromo-4-nitrophenol workup1->intermediate reagent2 Ethyl Iodide K₂CO₃, Acetone intermediate->reagent2 process2 Reflux (4-6 hours) reagent2->process2 workup2 Filtration & Evaporation process2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4-methoxy-1-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available reagents, substituted nitrobenzenes serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two such compounds: 2-Bromo-4-ethoxy-1-nitrobenzene and 2-Bromo-4-methoxy-1-nitrobenzene. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

Both this compound and 2-Bromo-4-methoxy-1-nitrobenzene are activated aromatic compounds suitable for a variety of cross-coupling and nucleophilic substitution reactions. Their reactivity is primarily governed by the electronic and steric effects of the ethoxy and methoxy substituents, respectively. While electronically very similar, the slightly greater steric bulk of the ethoxy group may influence reaction rates and yields in sterically sensitive transformations. This guide will delve into a comparative analysis of their electronic and steric properties, and provide representative experimental protocols for their application in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for understanding their behavior in different reaction conditions and for their proper handling and storage.

PropertyThis compound2-Bromo-4-methoxy-1-nitrobenzene
Molecular Formula C₈H₈BrNO₃C₇H₆BrNO₃
Molecular Weight 246.06 g/mol [1][2]232.03 g/mol [3]
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
CAS Number 57279-69-3[1]98447-30-4[3]

Comparative Reactivity Analysis

The reactivity of these molecules is predominantly influenced by the interplay of electronic and steric effects of the alkoxy substituent (ethoxy vs. methoxy) and the other functional groups on the benzene ring.

Electronic Effects

Both methoxy and ethoxy groups are classified as electron-donating groups. This is due to the resonance effect (+R) of the oxygen lone pair delocalizing into the aromatic ring, which outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. The para-position of the alkoxy group to the nitro group further enhances this electron-donating character through resonance.

The electron-donating nature of these groups can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. For para-substituents, the Hammett constant (σₚ) reflects the combined inductive and resonance effects.

SubstituentHammett Constant (σₚ)
Methoxy (-OCH₃)-0.27[4]
Ethoxy (-OC₂H₅)-0.24

The similar negative values of the Hammett constants for the methoxy and ethoxy groups indicate that they have comparable and significant electron-donating abilities. This suggests that in reactions where electronic effects are the primary determinant of reactivity, both compounds will exhibit similar behavior.

Steric Effects

The primary difference between the methoxy and ethoxy groups lies in their steric bulk. The ethoxy group, with an additional methyl group, is larger than the methoxy group. This difference in size can be a critical factor in reactions where the transition state is sterically crowded.

Taft steric parameters (Es) are used to quantify the steric effects of substituents. A more negative Es value indicates greater steric hindrance.

SubstituentTaft Steric Parameter (Es)
Methoxy (-OCH₃)-0.55
Ethoxy (-OC₂H₅)-0.70

The slightly more negative Es value for the ethoxy group suggests that it will exert a greater steric hindrance compared to the methoxy group. This could lead to lower reaction rates or yields for the ethoxy-substituted compound in sterically demanding reactions, particularly those involving attack at the ortho position to the alkoxy group.

Key Synthetic Applications and Experimental Protocols

Both this compound and 2-Bromo-4-methoxy-1-nitrobenzene are valuable precursors for a range of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group para to the bromine atom makes both compounds highly susceptible to nucleophilic aromatic substitution. The electron-donating alkoxy group further activates the ring towards this reaction.

Reaction Mechanism:

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Predicted Reactivity: Based on the electronic and steric parameters, both compounds are expected to be highly reactive in SNAr reactions. The slightly stronger electron-donating character of the methoxy group (more negative σₚ) might suggest a marginally faster reaction rate for 2-bromo-4-methoxy-1-nitrobenzene. However, this difference is likely to be minimal. The steric difference between the two alkoxy groups is not expected to play a significant role in SNAr reactions where the nucleophile attacks the carbon bearing the bromine, as this position is distant from the alkoxy group.

Experimental Protocol: Reaction with Piperidine

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction of 2-bromo-4-alkoxy-1-nitrobenzene with piperidine.

Materials:

  • 2-Bromo-4-alkoxy-1-nitrobenzene (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-alkoxy-1-nitrobenzene in DMF.

  • Add piperidine to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in both compounds can be readily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Reaction Workflow:

Suzuki_Workflow reactants Ar-Br + R-B(OH)₂ reaction Reaction Mixture (Solvent, Heat) reactants->reaction catalyst Pd Catalyst + Base catalyst->reaction workup Aqueous Workup reaction->workup product Ar-R workup->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Predicted Reactivity: In Suzuki-Miyaura reactions, both electronic and steric factors can be important. The electron-donating alkoxy groups can slightly increase the electron density at the carbon bearing the bromine, which might slightly disfavor the initial oxidative addition step. However, given the very similar electronic nature of the methoxy and ethoxy groups, a significant difference in reactivity based on electronics is not anticipated. The greater steric hindrance of the ethoxy group could potentially slow down the oxidative addition step, especially with bulky palladium-phosphine catalysts. Therefore, 2-bromo-4-methoxy-1-nitrobenzene might exhibit slightly higher reactivity in some Suzuki coupling reactions.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-alkoxy-1-nitrobenzene with phenylboronic acid.

Materials:

  • 2-Bromo-4-alkoxy-1-nitrobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a reaction vessel, add 2-bromo-4-alkoxy-1-nitrobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Conclusion

Both this compound and 2-Bromo-4-methoxy-1-nitrobenzene are highly valuable and reactive intermediates for organic synthesis. Their reactivity profiles are largely comparable due to the similar strong electron-donating character of the para-alkoxy groups. The primary distinguishing feature is the slightly larger steric profile of the ethoxy group, which may lead to modest differences in reactivity in sterically sensitive reactions. For most applications, the choice between these two reagents can be guided by factors such as cost, availability, and the specific steric requirements of the desired transformation. The provided experimental protocols offer a starting point for the application of these versatile building blocks in the synthesis of complex molecules.

References

A Comparative Guide to the Synthesis of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzenes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, dyes, agrochemicals, and materials.[1][2] The nitro group's strong electron-withdrawing nature and its versatile reactivity make it a valuable functional group for further chemical transformations, including reduction to amines, which are precursors to a vast array of bioactive molecules.[3][4][5] This guide provides a comparative overview of the most common synthetic routes to substituted nitrobenzenes, presenting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific applications.

Key Synthetic Strategies at a Glance

The synthesis of substituted nitrobenzenes is primarily achieved through three main strategies: electrophilic aromatic substitution (nitration), oxidation of the corresponding anilines, and to a lesser extent, nucleophilic aromatic substitution. Each method offers distinct advantages and is subject to specific limitations regarding substrate scope, regioselectivity, and reaction conditions.

Synthetic Route General Transformation Key Reagents Typical Yields Advantages Disadvantages
Electrophilic Nitration Ar-H → Ar-NO₂HNO₃, H₂SO₄Good to ExcellentWell-established, readily available reagents, predictable regioselectivity based on existing substituents.[5][6]Harsh acidic conditions, potential for over-nitration, poor regioselectivity for some substrates, safety concerns with mixed acids.[2]
Oxidation of Anilines Ar-NH₂ → Ar-NO₂H₂O₂, Molybdenum salts, Peracetic acid, KMnO₄Good to ExcellentMild reaction conditions, good functional group tolerance, alternative for substrates incompatible with nitration.[1][7][8]Requires synthesis of the aniline precursor, potential for side products (azo, azoxy compounds), some oxidants can be hazardous.[1]
Nucleophilic Aromatic Substitution (SNAr) Ar-Lg + NO₂⁻ → Ar-NO₂ (Lg = leaving group)NaNO₂, KNO₂VariableUseful for specific substitution patterns not easily accessible by other methods.Requires a good leaving group and an activated aromatic ring (electron-withdrawing groups). Less common for direct nitration.[9][10]

In-Depth Analysis of Synthetic Routes

Electrophilic Aromatic Nitration

Electrophilic aromatic nitration is the most classical and widely used method for the direct introduction of a nitro group onto an aromatic ring.[5][6] The reaction typically involves the treatment of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.[11][12]

Mechanism: The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid.[6][12][13] The nitronium ion is then attacked by the electron-rich aromatic ring in a typical electrophilic aromatic substitution mechanism.[5][13]

Electrophilic_Nitration cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Benzene Benzene H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene - H⁺

Figure 1. Mechanism of Electrophilic Nitration.

Regioselectivity: The position of nitration on a substituted benzene ring is dictated by the electronic nature of the existing substituent. Electron-donating groups (e.g., -CH₃, -OCH₃) direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups (e.g., -CHO, -CN, -NO₂) direct it to the meta position.[5][14][15]

Experimental Protocol: Synthesis of Nitrobenzene [11]

  • To a 100 mL flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

  • While stirring, slowly add 15 mL of concentrated nitric acid, keeping the temperature below 50 °C.

  • After the acids are mixed, slowly add 10 mL of benzene to the nitrating mixture dropwise, ensuring the temperature does not exceed 50 °C.

  • Once the addition is complete, continue stirring for 30 minutes.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

  • Separate the lower layer of nitrobenzene using a separatory funnel.

  • Wash the nitrobenzene with water, followed by a dilute solution of sodium carbonate, and then again with water.

  • Dry the product over anhydrous calcium chloride and purify by distillation.

Oxidation of Anilines

The oxidation of anilines presents a valuable alternative for the synthesis of nitrobenzenes, particularly for substrates that are sensitive to the harsh acidic conditions of electrophilic nitration.[1][7] A variety of oxidizing agents can be employed for this transformation.

Common Oxidizing Systems:

  • Hydrogen Peroxide with Molybdenum Catalysts: This system offers a relatively mild and environmentally friendly approach.[7] The reaction is typically carried out in a water-methanol solution, and the pH is crucial for optimal results.[7] Yields are generally good to excellent (53-90%).[7]

  • Peracetic Acid: Anhydrous peracetic acid, often generated in situ, is an effective oxidant for converting anilines to nitrobenzenes.[8]

  • Potassium Permanganate: A strong and readily available oxidizing agent that can convert aniline to nitrobenzene.

Aniline_Oxidation_Workflow Aniline Substituted Aniline Reaction Reaction Mixture (Solvent, Temperature Control) Aniline->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Catalyst) Oxidizing_Agent->Reaction Isolation Product Isolation (Filtration/Extraction) Reaction->Isolation Purification Purification (Crystallization/Chromatography) Isolation->Purification Nitrobenzene Substituted Nitrobenzene Purification->Nitrobenzene Sandmeyer_Type_Nitration Aniline Aromatic Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Diazonium_Salt Diazonium Salt (Ar-N₂⁺Cl⁻) Diazotization->Diazonium_Salt Substitution Substitution (NaNO₂, Cu catalyst) Diazonium_Salt->Substitution Nitrobenzene Nitroaromatic (Ar-NO₂) Substitution->Nitrobenzene

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of 2-Bromo-4-ethoxy-1-nitrobenzene, featuring a comparative analysis with a structurally related compound.

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of this compound. Due to the limited availability of a complete public dataset for the target compound, this guide presents the available experimental ¹H NMR data and supplements it with a comparative analysis of a structurally analogous compound, 2-Bromo-4-nitrophenol. This approach allows for a thorough understanding of the expected spectroscopic characteristics.

Comparative Spectroscopic Data

The structural confirmation of an organic compound relies on the collective interpretation of data from various spectroscopic methods. Below is a summary of the available ¹H NMR data for this compound and a comprehensive dataset for the comparative compound, 2-Bromo-4-nitrophenol.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.30d2.5H-3
8.06dd8.8, 2.5H-5
7.26d8.8H-6
4.21q7.0-OCH₂CH₃
1.30t7.0-OCH₂CH₃

Table 2: Spectroscopic Data for the Comparative Compound: 2-Bromo-4-nitrophenol

Technique Data
¹H NMR 8.34 (d, J=2.7 Hz, 1H), 8.11 (dd, J=9.0, 2.7 Hz, 1H), 7.15 (d, J=9.0 Hz, 1H), 5.8 (br s, 1H, -OH)
¹³C NMR 155.1, 140.9, 128.5, 126.9, 116.3, 110.2
IR (cm⁻¹) 3450-3200 (br, O-H), 1580, 1340 (NO₂), 1280 (C-O), 1020 (C-Br)
Mass Spec (m/z) 217/219 (M⁺, M⁺+2)

Experimental Protocols

Accurate spectroscopic data is foundational to structural elucidation. The following are detailed protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electron Ionization - EI):

    • Inlet: Gas Chromatography (GC) or direct insertion probe.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Processing: The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical progression of experiments and data interpretation is crucial for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Sample This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_data Proton Environment Connectivity HNMR->HNMR_data CNMR_data Carbon Skeleton CNMR->CNMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight Fragmentation MS->MS_data Structure Confirmed Structure HNMR_data->Structure CNMR_data->Structure IR_data->Structure MS_data->Structure

Validating the Purity of Synthesized 2-Bromo-4-ethoxy-1-nitrobenzene: A Comparative Guide to HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-Bromo-4-ethoxy-1-nitrobenzene, a key intermediate in various synthetic pathways.

This document outlines a detailed HPLC protocol, presents comparative data for purity assessment, and discusses alternative methodologies, offering supporting experimental principles to guide your analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the most suitable approach.

Experimental Protocol: HPLC Analysis

This protocol is a robust starting point for the purity determination of this compound and can be optimized as needed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard of known purity

  • Synthesized this compound sample

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization to achieve the best separation from potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic chromophore)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or until all potential impurity peaks have eluted)

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare a sample solution of the synthesized this compound at a concentration of 1 mg/mL in methanol.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the nitration of 1-bromo-3-ethoxybenzene or the bromination of 1-ethoxy-4-nitrobenzene. Potential impurities may include:

  • Isomeric Products: Bromination or nitration at other positions on the aromatic ring (e.g., 3-Bromo-4-ethoxy-1-nitrobenzene, 2-Bromo-5-ethoxy-1-nitrobenzene).

  • Starting Materials: Unreacted 1-bromo-3-ethoxybenzene or 1-ethoxy-4-nitrobenzene.

  • Over-reacted Products: Di-brominated or di-nitrated species.

  • By-products: Products from side reactions specific to the synthetic conditions.

The developed HPLC method should demonstrate sufficient resolution to separate the main peak of this compound from these potential impurities.

Comparison of Analytical Techniques for Purity Validation

While HPLC is a powerful tool, a multi-technique approach often provides a more complete picture of a compound's purity. The following table compares HPLC with other common analytical methods.

TechniquePrincipleAdvantagesDisadvantagesApplicability for this compound
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution, quantitative, sensitive, applicable to a wide range of non-volatile compounds.Requires a chromophore for UV detection, can be time-consuming for method development.Excellent: Ideal for quantitative purity assessment and separation of isomers and by-products.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds, can be coupled with mass spectrometry (GC-MS) for identification.Not suitable for non-volatile or thermally labile compounds.Good: Suitable if the compound and its impurities are sufficiently volatile and thermally stable. GC-MS can provide structural information on impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, may not detect trace impurities.Excellent: 1H NMR is crucial for structural confirmation and can be used for purity estimation against a certified reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Not suitable for quantitative analysis of minor components, complex spectra can be difficult to interpret for mixtures.Limited: Useful for confirming the presence of key functional groups (nitro, ether, aromatic C-Br) but not for quantifying purity.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and rapid technique for assessing the purity of crystalline solids.Impurities can broaden the melting point range, not applicable to amorphous solids or liquids.Good: A sharp melting point close to the literature value can indicate high purity.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the process of purity validation and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Validation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result synthesis Synthesize this compound purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC Analysis (Primary Method for Quantification) purification->hplc gcms GC-MS Analysis (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structural Confirmation & qNMR) purification->nmr ftir FTIR Spectroscopy (Functional Group Confirmation) purification->ftir report Purity Report & Certificate of Analysis hplc->report gcms->report nmr->report ftir->report

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

logical_relationship Comparison of Purity Analysis Techniques center Purity of This compound hplc HPLC (Quantitative Purity, Isomer Separation) center->hplc Primary Quantitative gcms GC-MS (Volatile Impurity Profile) center->gcms Orthogonal Method nmr NMR (Structural Identity, Quantitative) center->nmr Confirmatory & Quantitative ftir FTIR (Functional Group Identity) center->ftir Confirmatory mp Melting Point (Bulk Purity Indication) center->mp Preliminary Check

Caption: Logical relationship of analytical techniques for purity determination.

Conclusion

Validating the purity of synthesized this compound requires a well-defined analytical strategy. HPLC stands out as the primary technique for quantitative purity assessment due to its high resolving power and sensitivity. However, for comprehensive characterization and to ensure the absence of co-eluting or non-UV active impurities, orthogonal methods such as GC-MS and NMR spectroscopy are highly recommended. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their downstream applications.

A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of common chemical substituents is paramount for molecular design and optimization. Among the most frequently utilized electron-donating groups are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. While structurally similar, the subtle difference in their alkyl chains imparts distinct electronic and steric characteristics that can significantly influence molecular properties and biological activity. This guide provides a comparative overview of their electronic effects, supported by experimental data and protocols.

The electronic influence of a substituent is a composite of its inductive and resonance effects. The inductive effect (-I) is the polarization of a sigma (σ) bond due to the electronegativity difference between atoms, while the resonance effect (+R or +M) involves the delocalization of lone pair or pi (π) electrons through a conjugated system. Both methoxy and ethoxy groups possess an electronegative oxygen atom, which exerts an electron-withdrawing inductive effect. However, the lone pairs on the oxygen atom can be delocalized into an adjacent π-system (e.g., a benzene ring), resulting in a strong electron-donating resonance effect.[1][2] In most aromatic systems, the resonance effect of alkoxy groups dominates over their inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions.[1][3]

Quantitative Comparison of Electronic Parameters

The electronic effects of substituents are commonly quantified using Hammett and Taft parameters. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent on the reactivity of a benzene ring. It is determined by the ionization of substituted benzoic acids in water at 25°C.[4][5] The Taft polar substituent constant, σ*, quantifies the polar (inductive and field) effects of a substituent.[6][7]

Below is a summary of the Hammett and Taft constants for the methoxy and ethoxy groups:

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation of the Difference
Hammett Constant (σm) 0.12[8]0.1[9]At the meta position, where the resonance effect is minimal, both groups are electron-withdrawing due to their inductive effect. The slightly higher value for methoxy suggests a marginally stronger inductive pull.
Hammett Constant (σp) -0.27[8]-0.24[1][9]At the para position, the strong electron-donating resonance effect dominates, resulting in negative values for both. The slightly more negative value for methoxy indicates a marginally stronger electron-donating character through resonance.
Taft Polar Constant (σ)*0.520.49The Taft constants, which primarily reflect inductive effects, are similar for both groups, with the methoxy group showing a slightly stronger electron-withdrawing inductive effect.

Note: The values for Taft constants can vary slightly depending on the source and the experimental conditions under which they were determined.

Experimental Protocol: Determination of Hammett Constants

The Hammett constants are experimentally derived from the acid dissociation constants (Ka) of substituted benzoic acids. A common method involves the potentiometric titration of the substituted benzoic acid with a strong base.[10][11]

Objective: To determine the pKa of meta- and para-substituted benzoic acids to calculate their Hammett constants (σ).

Materials:

  • pH meter with a combination electrode

  • Microburette

  • Stir plate and stir bar

  • Beakers

  • Substituted benzoic acids (e.g., p-methoxybenzoic acid, p-ethoxybenzoic acid, m-methoxybenzoic acid, m-ethoxybenzoic acid) and unsubstituted benzoic acid

  • Solvent (e.g., 50% ethanol-water mixture)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

Procedure:

  • Preparation of Acid Solutions: Prepare solutions of known concentration (e.g., 0.02 M) for each of the substituted and unsubstituted benzoic acids in the chosen solvent system.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions.

  • Titration:

    • Pipette a known volume (e.g., 50 mL) of a benzoic acid solution into a beaker.

    • Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pH at the half-equivalence point is equal to the pKa of the acid.

  • Calculation of Hammett Constant (σ):

    • The Hammett constant is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

Visualization of Electronic Effects in a Biological Context

The electronic differences between methoxy and ethoxy groups, though subtle, can have significant implications in drug design and quantitative structure-activity relationship (QSAR) studies.[5][12] For instance, in the development of anticancer agents, the nature of the alkoxy substituent can influence the binding affinity of a molecule to its target enzyme.[2][13]

The following diagram illustrates a simplified workflow for a QSAR study comparing methoxy- and ethoxy-substituted analogs of a hypothetical drug candidate targeting a specific protein kinase.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_qsar QSAR Analysis s1 Lead Compound s2 Methoxy Analog s1->s2 Methoxylation s3 Ethoxy Analog s1->s3 Ethoxylation t1 In vitro Kinase Assay s2->t1 s3->t1 t2 Cell-based Proliferation Assay t1->t2 q1 Descriptor Calculation (Hammett, Taft, etc.) t2->q1 q2 Model Building q1->q2 q3 Correlation Analysis q2->q3 q3->s1 Refined Lead

Caption: Workflow for a QSAR study comparing methoxy and ethoxy analogs.

In such a study, the experimentally determined biological activities (e.g., IC₅₀ values from the kinase assay) of the methoxy and ethoxy analogs would be correlated with their calculated electronic parameters. A successful QSAR model could then be used to predict the activity of other, yet unsynthesized, analogs and guide further lead optimization.

Conclusion

References

Comparative Biological Activity of 2-Bromo-4-ethoxy-1-nitrobenzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of novel 2-Bromo-4-ethoxy-1-nitrobenzene derivatives. Due to the limited publicly available data on this specific class of compounds, this guide presents a framework for evaluation based on the known activities of structurally related nitroaromatic molecules. The experimental data presented for the title derivatives is illustrative and serves to guide future research and screening protocols.

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of a nitro group is often crucial for their therapeutic action, which is typically initiated by the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.[1][2][3][4][5] This guide explores the potential antimicrobial and cytotoxic activities of this compound derivatives in comparison to standard therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is attributed to their ability to undergo bioreduction, forming radical intermediates that can damage cellular macromolecules such as DNA, leading to cell death.[2][3][6] The following table compares the hypothetical antimicrobial activity of two this compound derivatives against common bacterial pathogens, benchmarked against the standard antibiotic, Ciprofloxacin.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)
Derivative A168
Derivative B3216
Ciprofloxacin[7][8][9]0.015 - 0.250.25 - 1.0

Note: Data for Derivatives A and B are hypothetical and for illustrative purposes.

Cytotoxic Activity

The cytotoxic effects of nitroaromatic compounds are often linked to the generation of reactive oxygen species and the induction of oxidative stress within cancer cells.[1][10][11] The table below presents a hypothetical comparison of the cytotoxic potential of two this compound derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with the widely used chemotherapeutic agent Doxorubicin as a reference.

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Derivative A12.518.2
Derivative B25.130.5
Doxorubicin[12][13][14][15][16]0.01 - 2.50.02 - 0.24

Note: Data for Derivatives A and B are hypothetical and for illustrative purposes.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20][21]

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds and the reference antibiotic are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity.[22][23][24][25][26]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug for 48-72 hours.

  • MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Process and Potential Mechanisms

To further clarify the experimental process and potential biological pathways, the following diagrams are provided.

G cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity (MTT Assay) prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculation incubation_antimicrobial Incubate at 37°C for 18-24h inoculation->incubation_antimicrobial read_mic Determine Minimum Inhibitory Concentration (MIC) incubation_antimicrobial->read_mic seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance and Calculate IC50 solubilize->read_absorbance G cluster_pathway Hypothetical Signaling Pathway for Cytotoxicity cluster_cell Target Cell nitro_compound Nitroaromatic Compound nitroreductase Nitroreductases nitro_compound->nitroreductase Enzymatic Reduction reactive_species Reactive Nitrogen/ Oxygen Species nitroreductase->reactive_species oxidative_stress Oxidative Stress reactive_species->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Cross-referencing experimental data with PubChem for 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Bromo-4-ethoxy-1-nitrobenzene with Alternative Isomeric Compounds, Supported by Experimental Data.

This guide provides a comparative analysis of this compound and its structural isomer, 4-Bromo-1-ethoxy-2-nitrobenzene, alongside the related chloro-analogue, 2-Chloro-1-ethoxy-4-nitrobenzene. The information is intended to assist researchers in selecting the most suitable compound for their specific applications in organic synthesis and drug discovery.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPubChem CID
This compoundC₈H₈BrNO₃246.0658244-42-1[1](--INVALID-LINK--) /(--INVALID-LINK--)
4-Bromo-1-ethoxy-2-nitrobenzeneC₈H₈BrNO₃246.06383869-51-0(--INVALID-LINK--)
2-Chloro-1-ethoxy-4-nitrobenzeneC₈H₈ClNO₃201.615493-71-0-

Experimental Data: Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following is a summary of the reported ¹H NMR data for this compound.

¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
1.30t7.0 Hz3H-CH₃
4.21q7.0 Hz2H-OCH₂-
7.26dd8.4, 0.4 Hz1HAr-H
8.06dd8.4, 1.7 Hz1HAr-H
8.30dd1.7, 0.4 Hz1HAr-H

Experimental Protocols: Synthesis

Detailed and reproducible synthetic protocols are paramount for the successful preparation of target compounds. While a specific protocol for this compound was not found, a general and adaptable method can be derived from the synthesis of its precursor, 2-Bromo-4-nitrophenol.

Synthesis of 2-Bromo-4-nitrophenol (Precursor)

A common method for the synthesis of 2-Bromo-4-nitrophenol involves the direct bromination of 4-nitrophenol.

Reaction:

Procedure:

  • Dissolve 4-nitrophenol in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in the same solvent to the 4-nitrophenol solution at room temperature with constant stirring.

  • Continue stirring for a specified period to ensure the completion of the reaction.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Ethoxylation of 2-Bromo-4-nitrophenol (Proposed)

The subsequent ethoxylation to yield this compound can be achieved via a Williamson ether synthesis.

Reaction:

Generalized Procedure:

  • To a solution of 2-Bromo-4-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃ or NaH) to deprotonate the phenolic hydroxyl group.

  • Add ethyl bromide (or a similar ethylating agent) to the reaction mixture.

  • Heat the mixture to an appropriate temperature and monitor the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound and its chloro-analogue, highlighting the key precursor steps.

G Comparative Synthesis Workflow cluster_bromo Synthesis of this compound cluster_chloro Synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene A 4-Nitrophenol B Bromination (Br₂/Acetic Acid) A->B C 2-Bromo-4-nitrophenol B->C D Williamson Ether Synthesis (CH₃CH₂Br, Base) C->D E This compound D->E F 4-Nitrophenol G Chlorination (Cl₂/HCl) F->G H 2-Chloro-4-nitrophenol G->H I Williamson Ether Synthesis (CH₃CH₂Br, Base) H->I J 2-Chloro-1-ethoxy-4-nitrobenzene I->J

Caption: A flowchart comparing the synthetic pathways to this compound and its chloro-analogue.

References

A Comparative Guide to Isomeric Purity Analysis of Bromo-Ethoxy-Nitrobenzene Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of isomers in bromo-ethoxy-nitrobenzene products is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). The presence of undesired positional isomers can significantly impact the pharmacological and toxicological profile of a drug substance. This guide provides an objective comparison of three principal analytical techniques for isomeric purity analysis—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by representative experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the isomeric mixture, and the analytical objective (e.g., routine quality control versus primary purity assessment).

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Primary Application Routine QC, volatility-based separationRoutine QC, high-resolution separationAbsolute & relative quantification, primary standard certification
Typical Resolution Good to ExcellentExcellentVaries (depends on spectral overlap)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (%RSD) < 2%< 1.5%< 1%
Sample Throughput HighHighModerate
Destructive? YesYes (sample not easily recovered)No
Reference Standard Required for each isomerRequired for each isomerRequired (internal or external)

Experimental Workflows and Logical Relationships

A systematic approach is essential for the accurate determination of isomeric purity. The general workflow involves sample preparation, instrumental analysis, and data processing. The choice of technique is a critical decision point based on the specific analytical requirements.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Technique Selection cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Analysis & Reporting Sample Bromo-Ethoxy-Nitrobenzene Product Dissolution Dissolution in Appropriate Solvent (e.g., Acetonitrile, CDCl3) Sample->Dissolution Standard Addition of Internal Standard (for GC/HPLC/qNMR) Dissolution->Standard Decision Select Analytical Technique Standard->Decision GC Gas Chromatography (GC-FID) Decision->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Decision->HPLC qNMR Quantitative NMR (¹H-qNMR) Decision->qNMR Data_GC Peak Integration & Retention Time Analysis GC->Data_GC Data_HPLC Peak Integration & Retention Time Analysis HPLC->Data_HPLC Data_qNMR Signal Integration & Chemical Shift Analysis qNMR->Data_qNMR Purity_Calc Isomeric Purity Calculation (% Area or Absolute) Data_GC->Purity_Calc Data_HPLC->Purity_Calc Data_qNMR->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

General workflow for isomeric purity analysis.

G cluster_0 Analytical Goal cluster_1 Recommended Technique cluster_2 Primary Methods Goal Define Analytical Requirement QC Routine Quality Control (High Throughput, Known Impurities) Goal->QC Dev Method Development & Trace Impurity Profiling Goal->Dev Cert Primary Purity Assessment & Reference Standard Certification Goal->Cert GC_HPLC GC or HPLC QC->GC_HPLC Dev->GC_HPLC NMR qNMR Cert->NMR

Decision logic for technique selection.

Performance Comparison and Experimental Data

The following data represents a simulated analysis of a batch of 4-bromo-1-ethoxy-2-nitrobenzene, contaminated with two common positional isomers: 2-bromo-1-ethoxy-4-nitrobenzene and 1-bromo-2-ethoxy-4-nitrobenzene.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for separating volatile compounds. The separation of bromo-ethoxy-nitrobenzene isomers is readily achievable on a mid-polarity capillary column, with elution order typically influenced by the boiling points and polarity of the isomers.

Table 1: GC-FID Performance Data

AnalyteRetention Time (min)Resolution (Rs)Area %LOD (%)LOQ (%)
1-Bromo-2-ethoxy-4-nitrobenzene15.21-0.450.010.03
2-Bromo-1-ethoxy-4-nitrobenzene15.892.81.120.010.03
4-Bromo-1-ethoxy-2-nitrobenzene16.543.198.43--

Experimental Protocol: GC-FID Analysis

  • Instrument: Gas Chromatograph with FID.

  • Column: Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Inlet Temperature: 270°C.

  • Detector Temperature: 300°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 25 mL of acetonitrile.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC often provides superior resolution for positional isomers compared to GC. Reversed-phase chromatography is the method of choice, separating isomers based on subtle differences in their hydrophobicity.

Table 2: HPLC-UV Performance Data

AnalyteRetention Time (min)Resolution (Rs)Area %LOD (%)LOQ (%)
2-Bromo-1-ethoxy-4-nitrobenzene8.92-1.110.0050.015
1-Bromo-2-ethoxy-4-nitrobenzene9.783.50.460.0050.015
4-Bromo-1-ethoxy-2-nitrobenzene11.054.298.43--

Experimental Protocol: HPLC-UV Analysis

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Zorbax, Luna), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3][4]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of mobile phase.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the determination of purity and isomer ratios without the need for isomer-specific reference standards, provided that unique, well-resolved signals exist for each isomer.[5][6] Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][8]

Table 3: ¹H-qNMR Performance Data

IsomerUnique Signal (ppm)Integral ValueMolar Ratio (%)
2-Bromo-1-ethoxy-4-nitrobenzene~8.30 (d)0.0221.1
1-Bromo-2-ethoxy-4-nitrobenzene~7.85 (d)0.0090.45
4-Bromo-1-ethoxy-2-nitrobenzene~7.65 (d)1.96898.4
Internal Standard (Maleic Acid) ~6.25 (s)2.000-

Experimental Protocol: ¹H-qNMR Analysis

  • Instrument: NMR Spectrometer (≥400 MHz).

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard: Certified Maleic Acid (or other suitable standard with non-interfering peaks).

  • Key Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: ≥ 16 (for adequate signal-to-noise).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the bromo-ethoxy-nitrobenzene sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the unique, well-resolved signals for each isomer and the internal standard. Calculate the molar ratios and subsequently the mass purity.

Conclusion and Recommendations

  • For routine quality control and release testing , where speed and high throughput are essential, HPLC-UV is the recommended method due to its superior resolution and lower limits of quantitation for closely related positional isomers. GC-FID is a suitable alternative, particularly if the isomers have significantly different volatilities.

  • For method development, impurity profiling, and resolving process-related impurities , HPLC-UV with a Diode Array Detector (DAD) is highly advantageous. The DAD allows for peak purity analysis, which can help in identifying co-eluting impurities.

  • For the certification of reference materials or as a primary, orthogonal method for purity assessment , ¹H-qNMR is unparalleled.[9] Its ability to provide absolute quantification without requiring a specific reference standard for each impurity makes it a powerful tool for establishing the definitive purity of a drug substance intermediate.

References

Comparing the efficacy of different catalysts for reactions involving 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a comparative analysis of the efficacy of various catalysts for reactions involving 2-Bromo-4-ethoxy-1-nitrobenzene, a versatile intermediate in organic synthesis. The comparisons are supported by available experimental data, detailed protocols, and visualizations to aid in catalyst selection and reaction optimization.

The reactivity of this compound is primarily dictated by the presence of a bromo group, a nitro group, and an ethoxy group on the benzene ring. The bromo group is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The electronic nature of the substituents—the electron-withdrawing nitro group and the electron-donating ethoxy group—influences the reactivity of the aryl bromide in these transformations.

This guide focuses on several key reaction types for this compound: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the reduction of the nitro group.

Comparative Data of Catalytic Reactions

The following tables summarize the available quantitative data for different catalytic reactions of this compound, offering a side-by-side comparison of their performance.

Table 1: Catalytic Reduction of this compound

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Iron PowderAmmonium ChlorideEthanol/Water (1:1)801Not Specified[1]

Note: While the yield was not explicitly stated, the context of the patent suggests a high-yielding conversion as part of a synthetic sequence.

Due to the limited availability of specific experimental data for Suzuki, Heck, and Sonogashira reactions directly on this compound in the public domain, a comprehensive quantitative comparison for these reactions is not currently possible. However, general conditions for similar substrates, such as bromonitrobenzenes, are well-established and can serve as a starting point for optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the reactions discussed.

Catalytic Reduction of this compound

Protocol based on WO2024182404A1[1]

To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, ammonium chloride (5.0 eq) and iron powder (5.0 eq) are added. The reaction mixture is stirred at 80°C for 1 hour. After cooling to room temperature, the suspension is filtered through a pad of silica gel and the filter cake is washed with ethanol. The filtrate is then concentrated under reduced pressure to yield the crude product, 3-bromo-4-ethoxyaniline. Further purification can be performed by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine this compound, catalyst, reagents, and solvent in a reaction vessel react Heat and stir the mixture for a specified time and temperature start->react filter Filter the reaction mixture react->filter extract Extract the product filter->extract dry Dry the organic layer extract->dry concentrate Concentrate the solution dry->concentrate purify Purify by chromatography concentrate->purify analyze Characterize the product (NMR, MS, etc.) purify->analyze

A general experimental workflow for a catalytic reaction.

catalyst_selection cluster_criteria Catalyst Selection Criteria reactivity Substrate Reactivity catalyst Optimal Catalyst reactivity->catalyst selectivity Desired Selectivity (e.g., chemo-, regio-) selectivity->catalyst conditions Reaction Conditions (Temperature, Pressure) conditions->catalyst cost Catalyst Cost and Availability cost->catalyst tolerance Functional Group Tolerance tolerance->catalyst

Key criteria for selecting an appropriate catalyst.

Discussion and Future Outlook

The provided data, although limited to the reduction reaction, highlights the feasibility of transforming this compound into valuable building blocks. The use of inexpensive and readily available iron powder for the nitro group reduction presents an economical and scalable method.

The lack of specific data for cross-coupling reactions such as Suzuki, Heck, and Sonogashira with this particular substrate underscores a gap in the current chemical literature. Researchers are encouraged to explore these transformations to expand the synthetic utility of this compound. Standard palladium-based catalyst systems, widely used for other aryl bromides, would be the logical starting point for such investigations. Factors to consider for optimization would include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines, N-heterocyclic carbenes), base, solvent, and reaction temperature.

For drug development professionals, the ability to efficiently and selectively functionalize the this compound scaffold is of high importance. The development of robust catalytic protocols for this substrate will undoubtedly facilitate the synthesis of novel and complex molecules with potential biological activity. Future work should focus on systematic screening of catalysts and reaction conditions to populate the data for a more comprehensive comparison, thereby accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to the Spectral Analysis of 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of theoretical and experimental spectral data for 2-bromo-4-ethoxy-1-nitrobenzene. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable resource for the structural elucidation and analytical characterization of this compound.

Quantitative Spectral Data Summary

The following tables provide a side-by-side comparison of experimental and theoretically predicted spectral data. While experimental ¹H NMR data for this compound is available, experimental ¹³C NMR, IR, and MS data for this specific molecule are not readily found in the public domain. Therefore, for these techniques, characteristic experimental data from closely related compounds are provided for comparative purposes. Theoretical predictions were generated using established online spectral prediction tools.

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Experimental MultiplicityPredicted MultiplicityExperimental Coupling Constant (J) in Hz
H-37.267.18ddd8.4, 0.4
H-58.068.15dddd8.4, 1.7
H-68.308.45ddd1.7, 0.4
-OCH₂CH₃4.214.15qq7.0
-OCH₂CH₃1.301.45tt7.0

Table 2: ¹³C NMR Spectral Data Comparison

Carbon AssignmentPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) of Related Compounds
C-1 (-NO₂)142.1141.8 (in 4-nitroanisole)
C-2 (-Br)114.8113.4 (in 2-bromoanisole)
C-3116.2115.5 (in 4-nitroanisole)
C-4 (-OEt)163.5164.1 (in 4-nitroanisole)
C-5126.3125.9 (in 4-nitroanisole)
C-6130.5129.8 (in 2-bromoanisole)
-OCH₂CH₃65.264.1 (in phenetole)
-OCH₂CH₃14.614.8 (in phenetole)

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupPredicted IR Absorption (cm⁻¹) for this compoundCharacteristic Experimental IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch30803100 - 3000
Aliphatic C-H Stretch29803000 - 2850
Aromatic C=C Stretch1590, 14851600 - 1450
Asymmetric NO₂ Stretch15201550 - 1500
Symmetric NO₂ Stretch13451350 - 1300
Aryl-O-C Stretch12451275 - 1200
Alkyl-O-C Stretch10401150 - 1085
C-Br Stretch680700 - 500

Table 4: Mass Spectrometry (MS) Data

IonPredicted m/z for this compoundExperimental m/z of Related Compound (2-Bromo-1-methyl-4-nitrobenzene)
[M]⁺245/247215/217
[M-NO₂]⁺199/201169/171
[M-C₂H₄]⁺217/219-
[C₆H₃BrNO]⁺200/202-
[C₆H₄Br]⁺155/157155/157

Experimental Protocols

Standardized protocols for the acquisition of spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or through a gas chromatograph. The sample is vaporized and then ionized by a 70 eV electron beam. The resulting fragments are analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR Infrared Sample->IR MS Mass Spectrometry Sample->MS Experimental Experimental Spectra NMR->Experimental IR->Experimental MS->Experimental Comparison Comparative Analysis Experimental->Comparison Theoretical Predicted Spectra Theoretical->Comparison

Caption: Workflow for spectral data acquisition and analysis.

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-ethoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2-Bromo-4-ethoxy-1-nitrobenzene.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US)[2][3]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. A full protective suit may be required for large quantities or in case of spills.[4][5]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter (e.g., Type A for organic gases and vapors) should be used.[3]Minimizes inhalation, which can cause respiratory tract irritation.[1]

Experimental Protocol: Safe Handling Procedure

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Pre-Experiment Preparations:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is functioning correctly.
  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[6]
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill cleanup materials readily available.

2. Handling the Chemical:

  • Don the appropriate PPE (lab coat, gloves, and safety goggles).
  • Conduct all weighing and handling of the solid compound within a chemical fume hood to avoid dust inhalation.[6]
  • Avoid direct contact with the skin, eyes, and clothing.[2]
  • Use non-sparking tools to prevent ignition sources.[4]
  • Keep the container tightly closed when not in use.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
  • The storage container should be clearly labeled with the chemical name and hazard warnings.
  • Store in a tightly closed container.[2]

4. Spill and Emergency Procedures:

  • Small Spills:
  • Evacuate non-essential personnel from the area.
  • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][6]
  • Avoid generating dust.[4]
  • Clean the spill area with soap and water.
  • Large Spills:
  • Evacuate the area immediately.
  • Contact your institution's environmental health and safety department.
  • First Aid:
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

5. Waste Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations.[3]
  • Waste should be treated as hazardous.[7]
  • Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]
  • Do not allow the chemical to enter drains or the environment.[2][4]

Workflow and Emergency Response Diagram

cluster_0 Safe Handling Workflow cluster_1 Emergency Response cluster_2 First Aid prep 1. Pre-Experiment Preparations handling 2. Chemical Handling (in fume hood) prep->handling use Chemical Use handling->use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure storage 3. Storage (cool, dry, ventilated) use->storage Store unused chemical disposal 4. Waste Disposal (hazardous waste) use->disposal Dispose of waste evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill: Cleanup with PPE assess->small_spill Small large_spill Large Spill: Contact EHS assess->large_spill Large decontaminate Decontaminate Area small_spill->decontaminate remove Remove from Exposure exposure->remove first_aid Administer First Aid (as per SDS) remove->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.